molecular formula C11H7BrN2O3 B1437782 4-(5-Bromopyrimidin-2-yloxy)benzoic acid CAS No. 1086379-56-7

4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Cat. No.: B1437782
CAS No.: 1086379-56-7
M. Wt: 295.09 g/mol
InChI Key: BGVNFFKTAKKZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyrimidin-2-yloxy)benzoic acid (CAS 1086379-56-7) is a high-value benzoic acid derivative with a bromopyrimidine substituent, serving as a key chemical intermediate in organic synthesis and medicinal chemistry research . This compound is part of a class of chemicals investigated for the development of positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) . Research in this area aims to create novel therapeutics for treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia, leveraging the potential for greater receptor subtype selectivity offered by allosteric modulators compared to orthosteric ligands . The bromine atom on the pyrimidine ring makes it a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki reactions, to create more complex structures for structure-activity relationship (SAR) studies . With a molecular formula of C11H7BrN2O3 and a molecular weight of 295.09 g/mol, it is characterized as a specialty chemical with acid function . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound through specialty chemical suppliers .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNFFKTAKKZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650595
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086379-56-7
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

This guide provides a detailed, scientifically-grounded methodology for the , a valuable building block in medicinal chemistry and drug development. The narrative is structured to provide not just a protocol, but a deeper understanding of the chemical principles and experimental choices involved, reflecting a commitment to scientific integrity and reproducibility.

Strategic Overview & Significance

This compound is a bifunctional molecule featuring a brominated pyrimidine ring linked via an ether bridge to a benzoic acid moiety. This architecture makes it a versatile intermediate for creating complex molecular structures, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid is readily converted to amides or esters for library generation.

The synthesis is strategically designed as a two-step process that is both robust and scalable:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage by reacting methyl 4-hydroxybenzoate with an activated 5-bromopyrimidine.

  • Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach ensures high yields and facilitates straightforward purification of both the intermediate and the final compound.

Mechanistic Considerations & Rationale

Step 1: The Diaryl Ether Formation (SNAr)

The core of this synthesis is the formation of the ether bond. While the Williamson ether synthesis is a classic method, its application to forming diaryl ethers requires careful selection of reactants. A standard Williamson approach (deprotonating a phenol and reacting it with an aryl halide) is often inefficient unless the aryl halide is activated by electron-withdrawing groups.

Fortunately, pyrimidine rings are inherently electron-deficient, which activates halogen or other suitable leaving groups at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). In this synthesis, we leverage this property by using a pyrimidine with an excellent leaving group at the 2-position. A highly effective substrate for this reaction is 5-bromo-2-(methylsulfonyl)pyrimidine . The methylsulfonyl group (-SO₂Me) is a superior leaving group to a halide in this context because it is strongly electron-withdrawing, further activating the ring towards attack, and is a stable anion upon displacement.

The reaction proceeds as follows:

  • Deprotonation: A mild base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the more nucleophilic potassium 4-(methoxycarbonyl)phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the electron-deficient C2 position of the pyrimidine ring.

  • Leaving Group Departure: The attack forms a transient, negatively charged Meisenheimer complex, which is stabilized by the pyrimidine ring. The complex rapidly rearomatizes by expelling the stable methylsulfinate anion, yielding the desired ether product.

Step 2: Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to a carboxylic acid. This is a standard base-catalyzed hydrolysis, or saponification. The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the final product, this compound.

Experimental Protocols & Workflow

Key Reagents and Properties
ReagentFormulaMW ( g/mol )RoleKey Considerations
Methyl 4-hydroxybenzoateC₈H₈O₃152.15Nucleophile PrecursorEnsure dryness. Commercially available.
5-bromo-2-(methylsulfonyl)pyrimidineC₅H₅BrN₂O₂S253.08ElectrophileExcellent leaving group (-SO₂Me).
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous grade is critical. Mild and effective.
Acetonitrile (ACN)CH₃CN41.05Solvent (Step 1)Polar aprotic solvent, facilitates SNAr.
Sodium Hydroxide (NaOH)NaOH40.00Base/Reagent (Step 2)Used for saponification.
Methanol (MeOH)CH₃OH32.04Solvent (Step 2)Co-solvent to ensure solubility.
Hydrochloric Acid (HCl)HCl36.46AcidFor final product precipitation.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Saponification Reactant1 Methyl 4-hydroxybenzoate Step1_Process Heat to Reflux (4-6 h) Reactant1->Step1_Process Reactant2 5-bromo-2-(methylsulfonyl)pyrimidine Reactant2->Step1_Process Reagents1 K₂CO₃, Acetonitrile (ACN) Reagents1->Step1_Process Intermediate Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate Step1_Process->Intermediate Step2_Process Heat then Acidify Intermediate->Step2_Process Reagents2 1. NaOH, MeOH/H₂O 2. HCl (aq) Reagents2->Step2_Process FinalProduct This compound Step2_Process->FinalProduct

Caption: Two-step synthesis workflow for this compound.

Protocol 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

This protocol is adapted from a similar, well-established procedure for diaryl ether synthesis involving a substituted pyrimidine.[1]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), 5-bromo-2-(methylsulfonyl)pyrimidine (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the stirred mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of ACN.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure intermediate as a white solid.

Protocol 2: Synthesis of this compound

This protocol follows a standard and robust procedure for the saponification of methyl esters.

  • Setup: In a round-bottom flask, dissolve the methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (1.0 eq) from the previous step in a 3:1 mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH) pellets (3.0 eq) to the solution.

  • Reaction: Heat the mixture to 60°C and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is ~2-3. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C overnight to yield this compound as a pure white solid.

Characterization & Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

AnalysisIntermediate: Methyl EsterFinal Product: Carboxylic Acid
Appearance White to off-white solidWhite to off-white solid
¹H NMR (400 MHz, DMSO-d₆)Expected Peaks: δ ~8.9 (s, 2H, pyrimidine), ~8.1 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)Expected Peaks: δ ~13.2 (br s, 1H, -COOH), ~8.9 (s, 2H, pyrimidine), ~8.0 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H)[2][3]
¹³C NMR (100 MHz, DMSO-d₆)Expected Peaks: Signals for pyrimidine C-Br (~110 ppm), aromatic carbons (~120-155 ppm), ester C=O (~165 ppm)Expected Peaks: Signals for pyrimidine C-Br (~110 ppm), aromatic carbons (~120-155 ppm), acid C=O (~167 ppm)
Mass Spec (ESI-) Expected m/z: [M-H]⁻ at ~307/309 (Br isotope pattern)Expected m/z: [M-H]⁻ at ~293/295 (Br isotope pattern)

Safety & Handling

  • General: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All operations should be performed in a well-ventilated fume hood.

  • Reagents:

    • 5-bromo-2-(methylsulfonyl)pyrimidine: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Acetonitrile (ACN): Flammable liquid and vapor. Toxic in contact with skin and if swallowed.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

References

An In-Depth Technical Guide to 4-(5-Bromopyrimidin-2-yloxy)benzoic acid: A Key Intermediate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid (CAS Number: 1086379-56-7), a crucial chemical intermediate in the synthesis of advanced therapeutic agents. While not an active pharmaceutical ingredient itself, its strategic importance lies in its role as a key building block for a class of potent and selective kinase inhibitors, particularly those targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide will delve into the chemical properties, a plausible synthetic route, its pivotal role in medicinal chemistry, and the significant biological context of its downstream targets.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a brominated pyrimidine ring via an ether linkage. This unique structural arrangement provides a versatile scaffold for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1086379-56-7[1][2][3]
Molecular Formula C₁₁H₇BrN₂O₃[4]
Molecular Weight 295.09 g/mol [4]
Appearance White to off-white solid (predicted)-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.-

Plausible Synthetic Pathway

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be inferred from standard organic chemistry principles and general methods disclosed in patents for related compounds. The most probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

The proposed reaction involves the coupling of a suitably protected 4-hydroxybenzoic acid derivative with 2,5-dibromopyrimidine. The hydroxyl group of the benzoic acid acts as a nucleophile, displacing one of the bromine atoms on the pyrimidine ring.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Hydroxybenzoic acid (or its ester) C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat A->C B 2,5-Dibromopyrimidine B->C D This compound (or its ester) C->D

Caption: Proposed synthesis of this compound.

Detailed Inferred Protocol:

  • Protection of the Carboxylic Acid (Optional but Recommended): To prevent unwanted side reactions, the carboxylic acid group of 4-hydroxybenzoic acid is often protected, typically as a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

  • Nucleophilic Aromatic Substitution:

    • To a solution of the protected 4-hydroxybenzoic acid ester in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a slight excess of a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile.

    • 2,5-dibromopyrimidine (1.0 to 1.2 equivalents) is then added to the reaction mixture.

    • The mixture is heated (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection (if necessary) and Work-up:

    • If an ester protecting group was used, it is removed by hydrolysis, typically using aqueous lithium hydroxide or sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

    • The reaction mixture is then cooled, and the product is isolated by precipitation upon addition of water or by extraction with an organic solvent.

    • Purification is typically achieved by recrystallization or column chromatography to yield pure this compound.

Role as a Key Intermediate in TAK1 Inhibitor Synthesis

The primary significance of this compound in the field of drug discovery is its utility as a strategic intermediate in the synthesis of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .[5] The structure of this molecule provides a scaffold that can be further elaborated to create potent and selective TAK1 inhibitors.

The bromine atom on the pyrimidine ring serves as a handle for further functionalization, often through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to optimize binding to the TAK1 active site. The benzoic acid moiety provides a point of attachment for other pharmacophoric features or can interact with key residues in the target protein.

The Biological Target: TAK1 - A Central Node in Inflammatory Signaling

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the signaling pathways of inflammation and cell survival.[5][6] It is a key downstream effector for a variety of pro-inflammatory stimuli, including:

  • Tumor Necrosis Factor-α (TNF-α) [5][7]

  • Interleukin-1β (IL-1β) [7]

  • Toll-like Receptor (TLR) ligands [7][8]

  • Transforming Growth Factor-β (TGF-β) [6]

Activation of TAK1 leads to the downstream activation of two major signaling cascades: the NF-κB pathway and the MAPK pathways (JNK and p38) .[1][7] These pathways, in turn, regulate the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6][9]

TAK1_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, TLR ligands, TGF-β) Receptors Cell Surface Receptors Stimuli->Receptors TAK1_complex TAK1/TAB Complex Receptors->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MAPKKs MKKs (MKK3/4/6/7) TAK1_complex->MAPKKs phosphorylates NFkB NF-κB Activation IKK_complex->NFkB Gene_Expression Gene Expression (Inflammation, Cell Survival, Proliferation) NFkB->Gene_Expression MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs MAPKs->Gene_Expression

Caption: Simplified TAK1 Signaling Pathway.

Dysregulation of the TAK1 signaling pathway is implicated in a number of diseases, including:

  • Cancer: TAK1 signaling can promote cancer cell survival, proliferation, and metastasis.[5][9]

  • Inflammatory Diseases: Chronic activation of TAK1 is a hallmark of many inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.[6][7]

Therefore, the development of TAK1 inhibitors is a promising therapeutic strategy for these diseases.

Potential Applications and Future Directions

Given its role as a precursor to TAK1 inhibitors, this compound is of significant interest to medicinal chemists and drug development professionals. The synthesis of libraries of compounds derived from this intermediate can lead to the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research involving this compound will likely focus on:

  • Optimization of TAK1 Inhibitors: Utilizing this compound as a scaffold to develop next-generation TAK1 inhibitors with enhanced efficacy and safety profiles.

  • Exploration of Other Kinase Targets: The pyrimidine-ether-benzoic acid motif may have utility in the design of inhibitors for other kinases, and this intermediate could serve as a starting point for such investigations.

  • Development of Novel Therapeutic Agents: The continued exploration of TAK1 biology may uncover new therapeutic indications for TAK1 inhibitors, further increasing the importance of versatile intermediates like this compound.

Conclusion

This compound is a valuable and strategically important chemical intermediate. While it does not possess intrinsic therapeutic activity, its role as a key building block in the synthesis of potent TAK1 inhibitors places it at the forefront of research into novel treatments for cancer and inflammatory diseases. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and the critical biological context of its downstream applications, underscoring its significance for the scientific and drug development communities.

References

A Technical Guide to the Spectroscopic Characterization of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its structural architecture, featuring a benzoic acid moiety linked to a brominated pyrimidine ring via an ether bond, presents a unique electronic and conformational profile. This guide provides an in-depth analysis of the spectroscopic data integral to the unequivocal identification and characterization of this molecule. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by a detailed explanation of the experimental methodologies and the rationale behind the spectral interpretations.

The structural integrity and purity of such compounds are paramount in research and development. Spectroscopic techniques are the cornerstone of molecular characterization, offering a non-destructive window into the atomic and molecular framework. This guide is structured to not only present the spectral data but also to provide a logical framework for its interpretation, thereby ensuring scientific rigor and trustworthiness in its application.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is critical for the interpretation of its spectroscopic data. The key structural features of this compound are illustrated below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the protons on the benzoic acid and pyrimidine rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.8Singlet2HH-4', H-6' (Pyrimidine)
~8.1Doublet2HH-2, H-6 (Benzoic acid)
~7.4Doublet2HH-3, H-5 (Benzoic acid)

Causality Behind Assignments:

  • The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and its acidic nature.

  • The two equivalent protons on the pyrimidine ring (H-4' and H-6') are expected to be significantly deshielded by the adjacent electronegative nitrogen atoms and the bromine atom, appearing as a singlet.[1][2]

  • The aromatic protons of the para-substituted benzoic acid ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating ether linkage (H-3 and H-5) will be more shielded and appear upfield compared to the protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for all eleven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~167-COOH
~163C-2' (Pyrimidine, attached to O)
~159C-4', C-6' (Pyrimidine)
~156C-4 (Benzoic acid, attached to O)
~132C-2, C-6 (Benzoic acid)
~128C-1 (Benzoic acid)
~122C-3, C-5 (Benzoic acid)
~118C-5' (Pyrimidine, attached to Br)

Causality Behind Assignments:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon.

  • The pyrimidine carbons are significantly influenced by the nitrogen atoms and the bromine. The carbon attached to the ether oxygen (C-2') will be highly deshielded. The carbons adjacent to two nitrogens (C-4' and C-6') will also be downfield.[3] The carbon bearing the bromine atom (C-5') will be shifted upfield due to the heavy atom effect.

  • In the benzoic acid ring, the carbon attached to the ether oxygen (C-4) is deshielded, as are the carbons ortho to the carboxylic acid group (C-2 and C-6).

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak). proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1710-1680StrongC=O stretch (Carboxylic acid)
1600-1580MediumC=N and C=C stretches (Pyrimidine ring)[4]
1550-1450Medium-StrongAromatic C=C stretches (Benzoic acid ring)
1300-1200StrongC-O stretch (Aryl ether)
1200-1100MediumC-N stretches (Pyrimidine ring)[4]
~850StrongC-H out-of-plane bend (para-disubstituted benzene)
~700-600MediumC-Br stretch

Causality Behind Assignments:

  • The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.

  • The strong carbonyl (C=O) absorption is characteristic of a carboxylic acid.

  • The pyrimidine and benzene rings will exhibit several characteristic C=C and C=N stretching vibrations in the fingerprint region.[4][5]

  • The aryl ether C-O stretch is typically a strong band.

  • The out-of-plane C-H bending for the para-substituted benzene ring is a useful diagnostic peak.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

G cluster_kbr KBr Pellet Method cluster_atr Attenuated Total Reflectance (ATR) Method kbr1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder. kbr2 Press the mixture into a transparent pellet using a hydraulic press. kbr1->kbr2 kbr3 Acquire the IR spectrum. kbr2->kbr3 atr1 Place a small amount of the solid sample directly on the ATR crystal. atr2 Apply pressure to ensure good contact. atr1->atr2 atr3 Acquire the IR spectrum. atr2->atr3

Caption: Common methods for solid-state FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
  • Molecular Ion: The expected molecular weight of C₁₁H₇BrN₂O₃ is 293.97 g/mol (for ⁷⁹Br) and 295.97 g/mol (for ⁸¹Br). In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 294.98 and 296.98. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 292.96 and 294.96. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic doublet for all bromine-containing fragments.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.

G M [M+H]⁺ m/z 295/297 F1 Loss of COOH [M+H - 45]⁺ m/z 250/252 M->F1 - COOH F2 Loss of C₇H₅O₂ [C₄H₂BrN₂O]⁺ m/z 173/175 M->F2 - C₇H₅O₂ F3 Loss of C₄H₂BrN₂O [C₇H₅O₂]⁺ m/z 121 M->F3 - C₄H₂BrN₂O

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Causality Behind Fragmentation:

  • Loss of the carboxylic acid group: A common fragmentation pathway for benzoic acids is the loss of the -COOH group (45 Da).[6]

  • Cleavage of the ether bond: The ether linkage is a likely site for fragmentation, leading to the formation of ions corresponding to the pyrimidine and benzoic acid fragments.[7][8] The charge can be retained on either fragment.

  • Further fragmentation of the pyrimidine ring: The bromopyrimidine fragment may undergo further fragmentation, such as the loss of Br or HCN.

Experimental Protocol for ESI-MS Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Acidify the solution with a small amount of formic acid for positive ion mode. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate. acq2 Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a self-validating system for researchers. By understanding the causality behind the spectral features, scientists can confidently interpret their experimental results and ensure the identity and purity of this important chemical entity. This guide serves as an authoritative reference, grounded in the fundamental principles of spectroscopic analysis and tailored to the needs of the scientific community.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a crucial building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations and detailed experimental protocols necessary to generate a robust solubility and stability profile. This guide is intended for researchers, chemists, and formulation scientists, offering a scientifically grounded approach to the analysis of this and similar chemical entities.

Introduction and Physicochemical Profile

This compound belongs to a class of compounds that incorporate a pyrimidine ring linked to a benzoic acid moiety via an ether linkage. This structural motif is significant in drug discovery, as pyrimidine derivatives are known to exhibit a wide range of biological activities. The benzoic acid group provides a handle for further chemical modification and influences the compound's solubility and pharmacokinetic properties. The bromine atom on the pyrimidine ring can be used for cross-coupling reactions, making it a versatile intermediate.

A summary of the known physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₇BrN₂O₃[1]
Molecular Weight 295.09 g/mol [2]
CAS Number 1086379-56-7[3]
Appearance White to off-white solid (predicted)General knowledge
pKa Estimated 3.5 - 4.5 (for the carboxylic acid)General knowledge

Solubility Assessment: A Proposed Experimental Framework

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and processability. The structure of this compound, with its largely aromatic and crystalline nature, suggests that its aqueous solubility may be limited. The presence of the carboxylic acid group, however, implies that solubility will be highly dependent on pH.

Theoretical Considerations

The molecule possesses both hydrophobic (bromophenyl, pyrimidine ring) and hydrophilic (carboxylic acid) features.

  • Aqueous Solubility: At pH values significantly below its pKa, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

  • Organic Solubility: The compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which can solvate both the polar and nonpolar regions of the molecule. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be low in nonpolar solvents such as hexanes.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

  • This compound

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Solvents:

    • Deionized water

    • pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

    • Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, THF, ethyl acetate)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to a standard calibration curve.

Data Presentation

The solubility data should be compiled into a clear and concise table.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Deionized Water~7.025Experimental Value
Buffer2.025Experimental Value
Buffer4.525Experimental Value
Buffer7.425Experimental Value
Buffer9.025Experimental Value
EthanolN/A25Experimental Value
DMSON/A25Experimental Value
AcetonitrileN/A25Experimental Value

Visualization of Solubility Workflow

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to solvent vials B Seal and place in shaking incubator A->B C Equilibrate for 24-48 hours at constant temperature B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how a compound's quality may vary under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation

The following protocols are based on standard industry practices and ICH guidelines. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.

A. Acidic Hydrolysis

  • Procedure: Mix the stock solution with an equal volume of 1N HCl. Incubate at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Rationale: To assess stability in an acidic environment, which can be encountered in the stomach or during certain manufacturing processes.

B. Basic Hydrolysis

  • Procedure: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for various time points.

  • Rationale: To evaluate stability in an alkaline environment. The ether linkage and the amide-like character of the pyrimidine ring may be susceptible to basic hydrolysis.

C. Oxidative Degradation

  • Procedure: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

  • Rationale: To test for susceptibility to oxidation. The electron-rich aromatic rings could be potential sites for oxidation.

D. Thermal Degradation

  • Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 1-7 days). Also, subject the stock solution to the same conditions.

  • Rationale: To determine the impact of high temperatures on both the solid form and solutions, which is important for storage and handling.

E. Photostability

  • Procedure: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Rationale: To assess the impact of light exposure, which can cause photochemical degradation.

Sample Analysis: At each time point, samples should be neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

Visualization of Forced Degradation Workflow

G Forced Degradation Study Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Start Prepare 1 mg/mL Stock Solution Acid Acidic (1N HCl, 60°C) Start->Acid Base Basic (1N NaOH, RT) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC-MS at time points (0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Determine % Degradation Identify Degradants Propose Degradation Pathway Analysis->Results

References

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Diverse Biological Activities of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a cornerstone in medicinal chemistry, offering a versatile framework for the design of therapeutic agents with a broad spectrum of pharmacological activities.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of numerous FDA-approved drugs targeting a wide array of diseases.[2][3] This guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, focusing on their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting key enzymes and signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4][5] Their mechanisms of action often involve the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition and Beyond

A primary strategy in pyrimidine-based cancer therapy is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) .[5][6] Many pyrimidine derivatives act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and division.[5]

For instance, several FDA-approved pyrimidine-fused bicyclic heterocycles are used in cancer therapy.[7] These compounds often mimic the purine bases of ATP, allowing them to bind to the kinase active site with high affinity. Beyond kinase inhibition, some pyrimidine derivatives function as antimetabolites . By mimicking endogenous pyrimidines, they can disrupt the synthesis of nucleic acids, leading to the arrest of DNA replication and cell division in rapidly proliferating cancer cells.[8] Some derivatives have also been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][10]

Key Signaling Pathway: EGFR Inhibition

The following diagram illustrates the general mechanism of action for a pyrimidine-based EGFR inhibitor.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Drug Pyrimidine-Based EGFR Inhibitor Pyrimidine_Drug->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine-Aryl Urea HybridCompound 4bSW480 (Colon)11.08[10]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)< 50[11]
Pyrazolo[3,4-d]pyrimidineCompound 5A549 (Lung)148[4]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (Lung)17.50[4]
Pyrimidine-Sulfonamide HybridCompound 3aHCT-116 (Colon)5.66[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is a key component in a number of clinically important antimicrobial agents.[13][14] These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]

Mechanism of Action: Diverse Targets in Microbial Cells

Pyrimidine-based antimicrobials employ several mechanisms to inhibit microbial growth:

  • Inhibition of DNA Gyrase: Some pyrimidine derivatives target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair.[17] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of cellular processes and bacterial death.[11]

  • Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrimidine analogs act as inhibitors of DHFR, a crucial enzyme in the folic acid synthesis pathway.[18] Bacteria rely on this pathway to produce tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts these essential metabolic processes.[11]

  • Disruption of Cell Wall Synthesis: Some derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[18]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial activity of novel pyrimidine derivatives.

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Synthesis Synthesis & Purification of Pyrimidine Derivatives Disk_Diffusion Disk Diffusion Assay (Qualitative) Synthesis->Disk_Diffusion Measurement Measure Zone of Inhibition Disk_Diffusion->Measurement MIC Broth Microdilution for MIC (Minimum Inhibitory Concentration) Measurement->MIC Active Compounds MBC Plating for MBC (Minimum Bactericidal Concentration) MIC->MBC

Caption: Workflow for antimicrobial activity assessment.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µM)Reference
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9nS. aureus16-102[11]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oE. coli16-102[11]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oB. subtilis16-102[11]
Imidazo[1,2-a]pyrimidineCompound 3jC. albicans2.5-20 mg/mL[19]
Imidazo[1,2-a]pyrimidineCompound 3kC. albicans2.5-20 mg/mL[19]
Experimental Protocol: Disk Diffusion Assay

This protocol describes a standardized method for preliminary screening of antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of pyrimidine derivatives.

Methodology:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the pyrimidine derivative solution. Place the disks onto the inoculated agar surface. Include a positive control (a known antibiotic) and a negative control (solvent-only) disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.[15][20]

Antiviral Activity: A Broad Front Against Viral Infections

Pyrimidine derivatives have a long history in antiviral therapy, with many functioning as nucleoside analogs that interfere with viral replication.[7][21] They have demonstrated efficacy against a wide range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[7][22][23]

Mechanism of Action: Targeting Viral Enzymes

The primary antiviral mechanism of many pyrimidine derivatives is the inhibition of viral polymerases, such as reverse transcriptase in retroviruses like HIV.[17] As nucleoside analogs, these compounds are phosphorylated within the host cell to their active triphosphate form. They are then incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and the halting of viral replication.[1]

Other pyrimidine-based antivirals act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These molecules bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[1] More recent research has also identified pyrimidine derivatives that inhibit other viral targets, such as the influenza virus polymerase.[17]

FDA-Approved Pyrimidine-Based Antiviral Drugs
Drug NameVirus TargetedMechanism of ActionReference
Zidovudine (AZT)HIVNucleoside Reverse Transcriptase Inhibitor[21]
LamivudineHIV, Hepatitis BNucleoside Reverse Transcriptase Inhibitor[21]
EtravirineHIVNon-Nucleoside Reverse Transcriptase Inhibitor[1]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

Objective: To determine the concentration of a pyrimidine derivative that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., influenza virus) for 1-2 hours to allow for viral attachment.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown significant promise as anti-inflammatory agents.[17][24] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.[24][25]

Mechanism of Action: Inhibition of COX and Cytokine Signaling

A major mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 .[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[26]

Additionally, some pyrimidine derivatives modulate inflammatory responses by interfering with cytokine signaling pathways, such as the Janus kinase (JAK)-STAT pathway .[14] By inhibiting JAKs, these compounds can block the signaling of pro-inflammatory cytokines like interleukins and interferons, thereby dampening the inflammatory cascade.[24] The inhibition of nuclear factor-kappa B (NF-κB) , a transcription factor that regulates the expression of many pro-inflammatory genes, is another important anti-inflammatory mechanism of some pyrimidine derivatives.[24]

Key Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the role of COX-2 in inflammation and its inhibition by a pyrimidine derivative.

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrimidine_Drug Pyrimidine-Based COX-2 Inhibitor Pyrimidine_Drug->COX2_Enzyme Inhibits

Caption: The role of COX-2 in inflammation and its inhibition.

FDA-Approved and Clinically Investigated Pyrimidine-Based Anti-inflammatory Drugs
Drug NameTargetTherapeutic UseReference
TofacitinibJanus Kinase (JAK) InhibitorRheumatoid Arthritis[14]
Afloqualone-Muscle Relaxant, Anti-inflammatory[24]
Proquazone-Non-steroidal Anti-inflammatory[24]
Epirizole-Non-steroidal Anti-inflammatory[24]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of compounds against COX enzymes.

Objective: To determine the IC50 values of pyrimidine derivatives against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 for the assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the pyrimidine derivatives at various concentrations to the wells. For inhibitor controls, use a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.

  • Prostaglandin Quantification: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) or a fluorometric method that detects the intermediate product, Prostaglandin G2.[8][27][28]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Conclusion: A Future-Forward Scaffold for Drug Innovation

The pyrimidine nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its structural versatility and inherent biological relevance have enabled the development of a diverse array of drugs targeting a multitude of diseases. The ongoing exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield even more effective and selective therapies in the future. For researchers and drug development professionals, the pyrimidine core represents a privileged starting point for the design of next-generation medicines to address unmet medical needs.

References

The Bromopyrimidine Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has proven to be a highly versatile and "privileged" scaffold in medicinal chemistry.[1][2] The introduction of a bromine atom onto this core structure significantly enhances its utility, providing a key handle for synthetic elaboration and often contributing directly to target engagement through favorable interactions such as halogen bonding.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromopyrimidine compounds, with a particular focus on their application as kinase inhibitors in oncology. We will explore the synthetic rationale, dissect the influence of substituents on biological activity, and provide detailed, field-proven experimental protocols for the evaluation of these potent molecules.

The Strategic Importance of the Bromopyrimidine Core

The bromopyrimidine scaffold offers a unique combination of properties that make it highly attractive for drug discovery. The electron-withdrawing nature of the pyrimidine ring and the bromine substituent influences the molecule's overall electronics and reactivity. From a synthetic standpoint, the bromine atom serves as a versatile functional group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient exploration of chemical space at that position.[1] This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Beyond its synthetic utility, the bromine atom itself can play a critical role in the binding of the molecule to its biological target. It can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a protein's active site.[2][4][5] This interaction can significantly enhance binding affinity and selectivity.

General Synthetic Strategies

A common and versatile starting material for the synthesis of a wide array of bioactive bromopyrimidine derivatives is 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, providing a straightforward route to diverse libraries of compounds.

Workflow for the Synthesis of 2,4,5-Trisubstituted Bromopyrimidines:

Synthesis_Workflow start 5-bromo-2,4-dichloropyrimidine step1 Nucleophilic Substitution at C4 (e.g., amine, alcohol) start->step1 intermediate1 5-bromo-2-chloro-4-substituted pyrimidine step1->intermediate1 step2 Nucleophilic Substitution at C2 (e.g., amine, thiol) intermediate1->step2 intermediate2 2,4-disubstituted-5-bromopyrimidine step2->intermediate2 step3 Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) intermediate2->step3 final_product 2,4,5-trisubstituted pyrimidine step3->final_product SAR_BCR_ABL core 5-Bromopyrimidine Core c4 C4 Position: Morpholine or Piperazine core->c4 c2 C2 Position: Substituted Amides/Acetamides core->c2 c5 C5 Position: Bromine core->c5 activity Increased Bcr-Abl Inhibitory Activity c4->activity substituents Substituents on C2 Phenyl Ring: Electron-Withdrawing Groups (Cl, CF3) c2->substituents c5->activity Halogen Bonding Potential substituents->activity Halogen_Bonding cluster_inhibitor Bromopyrimidine Inhibitor cluster_protein Kinase Hinge Region Br Br O O Br->O Halogen Bond (~2.91 Å) C5 C C5->Br σ-hole (+) Ring Pyrimidine Ring Ring->C5 C_backbone C C_backbone->O δ- Residue Backbone Residue->C_backbone

References

An In-depth Technical Guide to the Proposed Mechanism of Action of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a synthetic organic compound featuring a pyrimidine ring linked to a benzoic acid moiety via an ether bond. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the benzoic acid group suggests potential interactions with enzymes and receptors that recognize carboxylate functions. This guide delineates a proposed mechanism of action for this compound, drawing upon structure-activity relationships of analogous compounds and outlining a comprehensive experimental framework for its validation.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on the structural characteristics of this compound and the established activities of similar molecules, we hypothesize that this compound functions as a tyrosine kinase inhibitor . Specifically, the 5-bromo-pyrimidine core is a key feature in a known series of potent inhibitors of the Bcr/Abl tyrosine kinase.[3] The dysregulation of tyrosine kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The proposed signaling pathway is as follows:

Kinase_Inhibition_Pathway ATP ATP Active_Kinase Active Tyrosine Kinase (e.g., Bcr/Abl) ATP->Active_Kinase Substrate Substrate Substrate->Active_Kinase Inactive_Kinase Inactive Kinase Active_Kinase->Inactive_Kinase Phosphorylated_Substrate Phosphorylated Substrate Active_Kinase->Phosphorylated_Substrate Compound 4-(5-Bromopyrimidin- 2-yloxy)benzoic acid Compound->Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Active_Kinase Inhibition

Caption: Proposed mechanism of action of this compound as a tyrosine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The structural components of this compound are each likely to contribute to its biological activity:

  • 5-Bromopyrimidine Ring: The pyrimidine core is a well-established pharmacophore. The bromine atom at the 5-position is an electron-withdrawing group that can enhance binding affinity to target proteins through halogen bonding and may also improve metabolic stability.[4]

  • Ether Linkage: The ether bond provides rotational flexibility, allowing the molecule to adopt an optimal conformation for binding within the active site of a target kinase.

  • Benzoic Acid Moiety: The carboxylic acid group can form crucial hydrogen bonds and ionic interactions with amino acid residues in the active site of target enzymes.[5]

Experimental Validation Framework

To rigorously test the hypothesis of kinase inhibition, a multi-tiered experimental approach is necessary.

In Vitro Assays

1. Kinase Inhibition Assay:

A primary screen should be conducted to assess the compound's ability to inhibit a panel of cancer-related tyrosine kinases. The ADP-Glo™ Kinase Assay is a suitable method.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, the substrate, ATP, and varying concentrations of this compound in a 384-well plate.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Hypothetical IC50 Values for Kinase Inhibition

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM) (Positive Control)[3]
Bcr/AblTo be determined<1
SRCTo be determined<1
EGFRTo be determined>100
CDK4/cyclin D1To be determined>500

2. Cell-Based Proliferation Assays:

The anti-proliferative effects of the compound should be evaluated in relevant cancer cell lines. For Bcr/Abl, the K562 human chronic myeloid leukemia cell line is a suitable model.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%.

Cellular Mechanism of Action

1. Western Blot Analysis:

To confirm that the compound inhibits the target kinase within the cell, Western blotting can be used to assess the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat K562 cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated form of a Bcr/Abl substrate (e.g., p-CrkL) and the total protein as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Mechanism cluster_2 In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (ADP-Glo) Cell_Assay Cell Proliferation Assay (MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (p-CrkL) Cell_Assay->Western_Blot Animal_Model Xenograft Animal Model Western_Blot->Animal_Model Compound 4-(5-Bromopyrimidin- 2-yloxy)benzoic acid Compound->Kinase_Assay

Caption: A comprehensive workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the well-documented activities of structurally related pyrimidine derivatives. The proposed mechanism of tyrosine kinase inhibition provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a clear and logical path to validate this hypothesis and elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yloxy)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While not a therapeutic agent in itself, its unique structural motifs—a pyrimidine ring, an ether linkage, and a benzoic acid moiety—make it a valuable intermediate for the synthesis of complex bioactive molecules. This document details its probable synthetic route, physicochemical properties, and explores its potential applications, grounded in the established principles of organic chemistry and medicinal chemistry.

Introduction: The Significance of Pyrimidine-Ether Scaffolds

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine scaffold is prized for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

The incorporation of an ether linkage to a substituted pyrimidine ring, as seen in this compound, offers several advantages in drug design. The ether bond introduces a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to a target protein. Furthermore, the aryloxy-pyrimidine motif is a known pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases. The benzoic acid group provides a handle for further chemical modification and can also serve as a key interaction point with biological targets, for instance, by forming salt bridges with basic amino acid residues.

This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical entity.

Synthesis and Mechanism

The logical disconnection for a retrosynthetic analysis points to two primary starting materials: 5-bromo-2-chloropyrimidine and methyl 4-hydroxybenzoate, followed by saponification of the ester.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

  • Step 2: Saponification

Synthesis_Pathway A 5-Bromo-2-chloropyrimidine R1 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) B Methyl 4-hydroxybenzoate C Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate R2 1. NaOH, H2O/MeOH 2. H+ D This compound R1->C Step 1: SNAr R2->D Step 2: Saponification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate

  • To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetone) is added a base (e.g., potassium carbonate, 1.5 eq. or sodium hydride, 1.1 eq.) at room temperature.

  • The mixture is stirred for 30-60 minutes to ensure the complete formation of the phenoxide.

  • 5-Bromo-2-chloropyrimidine (1.0 eq.) is added to the reaction mixture.

  • The reaction is heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Saponification)

  • The methyl 4-(5-bromopyrimidin-2-yloxy)benzoate from Step 1 is dissolved in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq.) is added to the solution.

  • The mixture is heated to reflux and stirred until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mechanistic Insights and Rationale

The key to the first step is the nucleophilic aromatic substitution (SNAr) mechanism.[6] The pyrimidine ring is electron-deficient, which makes the carbon atom at the 2-position susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. The phenoxide, generated by deprotonating 4-hydroxybenzoate with a base, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion.

The use of a methyl ester of 4-hydroxybenzoic acid in the first step serves as a protecting group for the carboxylic acid. The acidic proton of the carboxylic acid would interfere with the base-mediated formation of the phenoxide. Saponification in the second step is a standard and high-yielding method for deprotecting the carboxylic acid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₇BrN₂O₃
Molecular Weight 295.09 g/mol
CAS Number 1086379-56-7
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrimidine and benzene rings. The pyrimidine protons should appear as singlets in the downfield region (typically > 8.0 ppm). The protons on the benzoic acid moiety would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 165 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), C-O-C stretches for the ether linkage, and C=N and C=C stretches for the aromatic rings.[7]

Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its value lies in the combination of its three key structural features:

  • The 5-bromopyrimidine core: The bromine atom serves as a convenient handle for further functionalization, most commonly through transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

  • The aryloxy-pyrimidine scaffold: This motif is present in numerous kinase inhibitors and other biologically active molecules. The ether linkage provides a balance of rigidity and flexibility, which can be crucial for optimal binding to a biological target.

  • The benzoic acid group: This functional group can be converted into a variety of other functionalities, such as esters, amides, or tetrazoles (a common carboxylic acid bioisostere). This allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of a molecule.

Applications A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) at Bromine Position A->B C Carboxylic Acid Derivatization (e.g., Amide, Ester Formation) A->C D Bioisosteric Replacement of Carboxylic Acid A->D E Diverse Library of Bioactive Compounds B->E C->E D->E

Caption: Synthetic utility of this compound.

While specific drugs derived directly from this intermediate are not prominently featured in the current literature, its structural class is highly relevant. For instance, pyrimidine derivatives are extensively explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[8][9] The general structure of this compound provides a template that medicinal chemists can elaborate upon to design potent and selective inhibitors for a range of therapeutic targets.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds in the realm of drug discovery. Its straightforward and predictable synthesis, based on fundamental organic reactions, makes it an accessible starting material for research laboratories. The presence of multiple points for chemical modification allows for the systematic exploration of chemical space in the quest for new therapeutic agents. As the demand for novel and effective drugs continues to grow, the importance of such well-designed and strategically functionalized intermediates will undoubtedly increase.

References

theoretical and computational studies on 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical and Computational Evaluation of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While direct experimental and computational data on this specific molecule are nascent, its constituent moieties—a substituted pyrimidine and a benzoic acid derivative—are well-established pharmacophores in medicinal chemistry.[1][2] This document outlines a robust, multi-step computational workflow designed to elucidate the structural, electronic, and potential bio-interactive properties of this compound. The protocols described herein are grounded in established methodologies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, providing a self-validating system for researchers, scientists, and drug development professionals to assess its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

This compound is a molecule that marries two key structural motifs of significant interest in drug discovery. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of many therapeutic agents due to its role in nucleic acid structures and its ability to act as a versatile scaffold for targeting various enzymes and receptors.[1][3] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-diabetic properties.[1][3][4]

The benzoic acid moiety, particularly when substituted, is also a frequent component of biologically active compounds. It can participate in crucial hydrogen bonding and ionic interactions within protein active sites and has been studied for its antimicrobial and anti-inflammatory potential.[2][5] The ether linkage between these two rings provides a specific conformational flexibility that is critical to explore.

This guide proposes a systematic computational approach to characterize this compound, predicting its physicochemical properties and simulating its interaction with a plausible biological target to lay the groundwork for future experimental validation.

Part 1: Quantum Chemical Characterization

The first step in understanding a molecule's potential is to define its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Rationale for Method Selection

DFT provides an excellent balance between computational cost and accuracy for molecules of this size. Specifically, hybrid functionals like B3LYP or M06-2X are well-suited for studying organic molecules.[5][6] The M06-2X functional, for instance, is effective in describing non-covalent interactions, which is crucial for later docking studies. A Pople-style basis set, such as 6-311++G(d,p), is chosen to accurately describe electron distribution, including diffuse functions for non-bonding electrons and polarization functions for bond anisotropies.[6]

Workflow for Quantum Chemical Analysis

dft_workflow cluster_dft DFT Calculation Workflow mol_build 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) geom_opt 2. Geometry Optimization (e.g., Gaussian, ORCA) Functional: M06-2X Basis Set: 6-311++G(d,p) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Verify Minimum Energy State) geom_opt->freq_calc Optimized Structure electronic_props 4. Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->electronic_props Verified Structure

Caption: Workflow for DFT-based molecular characterization.

Detailed Protocol: DFT Calculations
  • Structure Preparation: Generate the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the M06-2X functional and the 6-311++G(d,p) basis set. This step finds the most stable, lowest-energy conformation of the molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Extraction: From the optimized structure, calculate key electronic descriptors.

    • HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.[5]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This identifies electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, which are crucial for predicting non-covalent interactions with a biological target.

Hypothetical Data Summary

The following table presents a hypothetical summary of DFT-derived data for our molecule of interest.

ParameterHypothetical ValueSignificance
EHOMO-6.8 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment3.2 DebyeSuggests the molecule is polar, influencing its solubility and binding.
MEP Negative RegionCarboxylic oxygen atomsLikely hydrogen bond acceptor sites.
MEP Positive RegionCarboxylic protonLikely hydrogen bond donor site.

Part 2: Target Identification and Molecular Docking

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical yet plausible application for this compound is in cancer therapy. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology, for our docking studies.

Rationale for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][7] This in silico technique is essential for screening potential drug candidates, elucidating binding mechanisms, and guiding lead optimization.[1] A negative docking score generally implies a more favorable binding interaction.[1]

Workflow for Molecular Docking

docking_workflow cluster_docking Molecular Docking Workflow receptor_prep 1. Receptor Preparation (PDB ID: e.g., 2GS2) Remove water, add hydrogens grid_gen 3. Grid Box Generation (Define active site volume) receptor_prep->grid_gen ligand_prep 2. Ligand Preparation (From DFT Optimization) Assign charges, define rotatable bonds docking_run 4. Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run analysis 5. Pose Analysis (Binding energy, H-bonds, hydrophobic interactions) docking_run->analysis

Caption: Standard workflow for a molecular docking experiment.

Detailed Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the Protein Data Bank.

    • Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box that encompasses the known ATP-binding site of EGFR. The dimensions should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution:

    • Perform the docking using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., 20) to ensure a thorough search of the conformational space.

  • Results Analysis:

    • Analyze the top-ranked binding poses.

    • Record the binding affinity (in kcal/mol).

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, halogen bonds (from the bromine atom), and hydrophobic interactions.

Part 3: Elucidating Binding Stability with Molecular Dynamics

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment.

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the complex's behavior on a nanosecond timescale. This is crucial for validating the stability of the docking pose and understanding how the ligand and protein adapt to each other.

Workflow for Molecular Dynamics Simulation

md_workflow cluster_md Molecular Dynamics Workflow system_setup 1. System Solvation (Place complex in water box with ions) minimization 2. Energy Minimization (Remove steric clashes) system_setup->minimization equilibration 3. System Equilibration (NVT and NPT ensembles) minimization->equilibration production_run 4. Production MD (e.g., 100 ns simulation) equilibration->production_run trajectory_analysis 5. Trajectory Analysis (RMSD, RMSF, H-bond analysis) production_run->trajectory_analysis

Caption: Key stages of a molecular dynamics simulation.

Detailed Protocol: MD Simulation
  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Use a force field (e.g., AMBER for protein, GAFF for the ligand) to describe the system's energetics.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of minimization steps to relax the system and remove any bad contacts.

  • Equilibration: Gradually heat the system to a target temperature (e.g., 300 K) and then adjust the pressure to a target value (e.g., 1 atm). This is done in two phases: NVT (constant volume) and NPT (constant pressure).

  • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy to characterize this compound. By integrating DFT, molecular docking, and MD simulations, researchers can build a robust profile of this molecule, predicting its structural and electronic properties, identifying potential biological targets, and validating its binding mode and stability.

The in silico data generated through these workflows provides a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound, followed by in vitro assays (e.g., kinase inhibition assays against EGFR) and biophysical characterization to confirm the computational predictions. This synergistic approach, blending predictive modeling with empirical testing, is fundamental to modern, efficient drug discovery.[8]

References

Methodological & Application

experimental protocols for 4-(5-Bromopyrimidin-2-yloxy)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

Introduction: A Versatile Scaffold for Modern Chemistry

This compound is a key synthetic intermediate that stands at the intersection of several important chemical motifs. It incorporates an electron-deficient pyrimidine ring, a versatile bromine handle for cross-coupling, an ether linkage, and a benzoic acid moiety. This unique combination makes it an exceptionally valuable building block in the fields of medicinal chemistry and materials science. Benzoic acid and its derivatives are scaffolds for a wide array of bioactive molecules, including anticancer and anti-inflammatory agents.[1][2] The pyrimidine core is also a privileged structure in numerous pharmaceuticals.

The strategic value of this molecule lies in the reactivity of the C-Br bond at the 5-position of the pyrimidine ring. This site is primed for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular fragments.[3][4] This guide serves as a comprehensive resource for researchers, providing detailed, field-proven protocols for the most critical transformations of this scaffold: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are presented with an emphasis on the underlying chemical principles, offering insights into experimental design and troubleshooting.

Core Principles & Strategic Considerations

Chemoselectivity and Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[4] For this compound, the carbon-bromine bond is the most reactive site, enabling selective functionalization without disturbing other parts of the molecule under typical conditions.[4][5]

The Influence of the Benzoic Acid Moiety

The carboxylic acid group is a key functional handle but can also present challenges. Its acidic proton can interfere with strongly basic or organometallic reagents. For many standard cross-coupling reactions using carbonate or phosphate bases, the free acid is often tolerated. However, for reactions requiring very strong bases like sodium tert-butoxide (e.g., Buchwald-Hartwig amination), or those involving sensitive organometallic reagents, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is advisable to prevent side reactions and improve yields.

General Experimental Workflow

A successful cross-coupling reaction hinges on the careful exclusion of oxygen and water, which can deactivate the palladium catalyst. A general workflow is essential for reproducibility and high yields.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids (Substrate, Base, Catalyst, Ligand) to an oven-dried flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents via syringe B->C D 4. Add Liquid Reagents (e.g., Boronic Acid Solution, Amine) via syringe C->D E 5. Heat to Temperature (Stir vigorously) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Quench (e.g., add water) F->G H 8. Extraction (e.g., with Ethyl Acetate) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J

General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the pyrimidine core and a wide variety of aryl or vinyl boronic acids and esters.[6] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[7]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination

Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[8][9]

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)[8]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)[8][10]

  • 1,4-Dioxane and Water (4:1 v/v), degassed[5][8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₃PO₄).[8][9]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5][11]

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.[5][8]

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[5][8]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8]

Data Summary & Expert Insights
Coupling PartnerBaseCatalyst (mol%)Temp (°C)Typical YieldNotes
Phenylboronic acidK₃PO₄Pd(PPh₃)₄ (3%)90Good-ExcellentA standard, reliable coupling.
4-Methoxyphenylboronic acidK₃PO₄Pd(PPh₃)₄ (3%)90ExcellentElectron-donating groups often accelerate the reaction.[13]
4-(Trifluoromethyl)phenylboronic acidK₂CO₃Pd₂(dba)₃/XPhos (2%/4%)100Moderate-GoodElectron-withdrawing groups may require stronger catalyst systems and higher temperatures.[7][13]
3-Furylboronic acidK₃PO₄Pd(PPh₃)₄ (5%)80GoodHeterocyclic boronic acids are generally well-tolerated.

Troubleshooting:

  • Low Yield: Ensure all solvents are rigorously degassed and a strictly inert atmosphere is maintained. Oxygen can oxidize and deactivate the Pd(0) catalyst.[8]

  • Boronic Acid Homocoupling: This side reaction can be minimized by the slow addition of the boronic acid or by using more stable pinacol esters of the boronic acid instead of the free acid.[8]

  • No Reaction: If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure the ligand is appropriate and conditions are sufficient to generate the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a more reliable starting point.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[11][14] This method provides access to a wide range of 5-aminopyrimidine derivatives from this compound.[11]

Catalytic Cycle Overview

This cycle is similar to the Suzuki coupling but involves coordination of the amine and deprotonation by a strong base to form a palladium-amido complex prior to reductive elimination.[11]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)-NR¹R²(L)] OxAdd->Amido Amine Coordination & Deprotonation (HNR¹R² + Base) Amido->Pd0 Amido->Pd0 Product Ar-NR¹R² Amido->Product Reductive Elimination

Simplified Buchwald-Hartwig amination cycle.[11]
Detailed Experimental Protocol

This protocol is adapted for the amination of this compound, which may require protection as an ester due to the strong base.

Materials:

  • Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)[9]

  • Anhydrous, degassed Toluene[4][9]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Note: If starting with the free acid, first convert it to the methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (Xantphos).[11]

  • Evacuate and backfill the flask with inert gas three times.[11]

  • Under a positive pressure of inert gas, add the base (NaOt-Bu), followed by Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate and the amine.[11]

  • Add the anhydrous, degassed toluene via syringe.[11]

  • Heat the reaction mixture to 80-110 °C in a preheated oil bath and stir vigorously.[4]

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with water.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purify the crude product by column chromatography. If the methyl ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) after purification.

Data Summary & Expert Insights
AmineBaseLigandTemp (°C)Typical YieldNotes
AnilineNaOt-BuXantphos100GoodAryl amines are excellent substrates.
MorpholineNaOt-BuXantphos90ExcellentSecondary cyclic amines are generally very reactive.
BenzylamineK₃PO₄RuPhos100GoodPrimary amines can sometimes undergo double arylation; careful control of stoichiometry is needed.
N-MethylanilineNaOt-BuBINAP110Good-ExcellentHindered secondary amines may require more bulky ligands and higher temperatures.

Troubleshooting:

  • Catalyst Deactivation: The choice of a bulky, electron-rich phosphine ligand (like Xantphos, RuPhos, or XPhos) is critical to stabilize the palladium catalyst and promote reductive elimination.[9]

  • Base Sensitivity: NaOt-Bu is a very strong, moisture-sensitive base. Ensure it is handled under strictly anhydrous and inert conditions. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, often with a different catalyst/ligand system.

  • Hydrodehalogenation: A common side reaction is the replacement of bromine with hydrogen. This can be minimized by ensuring efficient coupling through optimization of the ligand, temperature, and reaction time.

Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrimidine ring to a terminal alkyne.[3] This transformation is invaluable for creating intermediates used in "click" chemistry, natural product synthesis, and materials science.

Detailed Experimental Protocol

A copper-free version is often preferred to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling).

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)[8]

  • Anhydrous, degassed solvent (e.g., THF or DMF)[4][8]

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.[8]

  • Evacuate and backfill the flask with inert gas three times.[8]

  • Add the anhydrous, degassed solvent (THF or DMF), followed by the amine base (Et₃N).[8]

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.[8]

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Expert Insights & Troubleshooting
AlkyneBaseSolventTemp (°C)Notes
PhenylacetyleneEt₃NDMF50A standard, robust coupling partner.
TrimethylsilylacetyleneDIPEATHFRT to 40The TMS group can be easily removed later to reveal the terminal alkyne.
Propargyl alcoholEt₃NDMF60The hydroxyl group is well-tolerated.

Troubleshooting:

  • Alkyne Homocoupling: This is the most common side reaction, forming a diyne. It is promoted by the presence of oxygen. Maintaining a strictly inert atmosphere is paramount for success.[4]

  • Slow Reaction: If the reaction is sluggish at room temperature, gentle heating to 40-60 °C is usually sufficient. Higher temperatures can lead to decomposition.

  • Copper Co-catalysis: While this protocol is copper-free, traditional Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI, 1-2 mol%). This can accelerate the reaction but also significantly increases the rate of homocoupling if oxygen is present.

References

Application Notes and Protocols for 4-(5-Bromopyrimidin-2-yloxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid in medicinal chemistry. Based on its structural motifs—a halogenated pyrimidine core linked via an ether bridge to a benzoic acid—this document outlines hypothesized biological targets and provides detailed, field-proven protocols for the synthesis, purification, and biological evaluation of this compound. The primary focus is on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) and various protein kinases, key targets in oncology and immunology.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to mimic endogenous nucleobases and engage in a variety of non-covalent interactions with biological macromolecules, particularly enzymes like kinases and dehydrogenases. The fusion of a pyrimidine ring with a benzoic acid moiety, as seen in this compound, creates a molecule with significant potential for targeted therapeutic intervention.

The ether linkage provides rotational flexibility, allowing the two aromatic systems to adopt optimal conformations for binding within an active site. The 5-bromo substituent on the pyrimidine ring can form halogen bonds, a type of interaction increasingly recognized for its importance in ligand-protein binding. Furthermore, the terminal carboxylic acid on the benzoic acid ring is a key pharmacophoric feature, capable of forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine in an enzyme's active site.

Given these structural features, we hypothesize two primary applications for this compound:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its inhibition is a validated therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[3][4] Many known DHODH inhibitors feature a heterocyclic core that occupies the ubiquinone binding pocket of the enzyme.[5][6] The pyrimidine ring of the title compound is well-suited for this role.

  • Inhibition of Protein Kinases: The pyrimidine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[7][8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets. The 2-aminopyrimidine substructure is particularly effective at forming hydrogen bonds with the backbone of the kinase hinge region. While the title compound has a 2-oxy-pyrimidine, this can still engage in similar interactions.

This guide provides the necessary protocols to synthesize and test this compound for these hypothesized activities.

Synthesis and Characterization

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis via a Williamson ether synthesis-like reaction between a halogenated pyrimidine and a hydroxybenzoic acid ester, followed by saponification.

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification A Methyl 4-hydroxybenzoate D Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate A->D Reacts with B 2,5-Dibromopyrimidine B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Conditions E Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate H This compound E->H Hydrolysis F Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) F->H Conditions G Acidic Workup (e.g., HCl) G->H Final Step

Caption: Synthetic workflow for this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2,5-Dibromopyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Step 1: Ether Formation.

    • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add 2,5-dibromopyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(5-bromopyrimidin-2-yloxy)benzoate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

  • Step 2: Saponification.

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

    • The product, this compound, should precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Application 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The structural similarity of the pyrimidine core to the natural substrate of DHODH makes this compound a candidate for inhibition of this enzyme. The following protocols describe how to assess its in vitro efficacy.

Protocol 3.1: In Vitro Human DHODH (hDHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of decrease in absorbance at 600 nm is proportional to enzyme activity.[3][10]

Workflow Diagram:

G A Prepare Reagents: - hDHODH Enzyme - Dihydroorotate (DHO) - Coenzyme Q10 (CoQ10) - DCIP - Test Compound B Pre-incubation: - hDHODH + Test Compound - 25°C for 30 min A->B C Initiate Reaction: - Add DHO, CoQ10, DCIP mix B->C D Measure Absorbance: - 600 nm, kinetic read - 10-15 min C->D E Data Analysis: - Calculate initial velocity - Plot vs. [Compound] - Determine IC50 D->E

Caption: Workflow for the hDHODH spectrophotometric inhibition assay.

Materials:

  • Recombinant human DHODH (hDHODH)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • This compound (Test Compound)

  • Brequinar (Positive Control Inhibitor)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Prepare a 10 mM stock solution of the Test Compound and Brequinar in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

    • Dilute hDHODH enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Protocol:

    • Add 2 µL of the serially diluted Test Compound, Brequinar, or DMSO (for vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted hDHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the final 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Expected Results:

CompoundTargetPredicted IC₅₀ Range (µM)
This compoundhDHODH0.1 - 20
Brequinar (Positive Control)hDHODH~0.02

Application 2: Protein Kinase Inhibition

The pyrimidine core is a privileged scaffold for targeting the ATP-binding site of protein kinases. The following is a general protocol for screening this compound against a panel of kinases.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and the luminescent signal is inversely proportional to the amount of ADP.[11][12]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Test Compound and Kinase B Pre-incubate (10 min) A->B C Add Substrate/ATP Mixture B->C D Incubate at 30°C (60 min) C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate at RT (30 min) G->H I Measure Luminescence H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF, etc.)

  • Specific kinase substrate peptide

  • Adenosine-5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically (typically, ATP is used at its Kₘ concentration).

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results:

CompoundTarget Kinase PanelPredicted IC₅₀ Range (µM)
This compoundEGFR, BRAF, SRC etc.0.5 - 50
Staurosporine (Positive Control)Broad-spectrum0.002 - 0.02

Conclusion

This compound is a versatile chemical scaffold with significant potential in medicinal chemistry. Its structural features suggest plausible activity against high-value therapeutic targets such as dihydroorotate dehydrogenase and various protein kinases. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and biological evaluation of this compound, enabling researchers to explore its therapeutic potential in oncology, immunology, and other disease areas.

References

The Versatile Scaffold: 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel compounds with desired pharmacological profiles. Among these, 4-(5-Bromopyrimidin-2-yloxy)benzoic acid has emerged as a particularly valuable scaffold. Its unique trifunctional nature, featuring a reactive bromopyrimidine core, a versatile carboxylic acid handle, and a linking ether bond, provides medicinal chemists with a powerful tool for creating diverse molecular architectures. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols for key chemical transformations and insights into its utility in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

The inherent reactivity of the 5-bromopyrimidine moiety allows for facile diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Concurrently, the benzoic acid group serves as a convenient attachment point for various amine-containing fragments via amide bond formation, a cornerstone of medicinal chemistry.[3] This multi-faceted reactivity profile enables the systematic exploration of chemical space around a central core, a crucial aspect of structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₇BrN₂O₃[4][5]
Molecular Weight 295.09 g/mol [4][5]
Appearance Off-white to pale yellow solidCommercially available
Purity Typically ≥95%[5]
InChI Key BGVNFFKTAKKZBC-UHFFFAOYSA-N[5]

Safety and Handling: As with any brominated organic compound, appropriate safety precautions should be taken. Handle in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound is best demonstrated through its application in key synthetic reactions. The following protocols are provided as a guide for researchers, with the understanding that optimization may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.[2] This transformation is fundamental in expanding the molecular diversity of compounds derived from the title building block.

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Building Block, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand solvent Add Degassed Solvent heating Heat under Inert Atmosphere solvent->heating Inert Gas monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification final_product final_product purification->final_product Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance Pd(PPh₃)₄ (0.05-0.10 equiv), under a stream of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water or DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimization Insights: The choice of catalyst, ligand, base, and solvent system is crucial and often substrate-dependent.[6][7][8] For challenging couplings, the use of more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be beneficial.[9]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrimidine ring.[1][10] This reaction is particularly valuable in the synthesis of kinase inhibitors, where an amino-pyrimidine core is a common pharmacophore.

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the aryl bromide to a Pd(0) complex. The key difference lies in the subsequent steps, which involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine.[1]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)-NHR'R'']⁺Br⁻(L₂) Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)-NR'R''(L₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Ar_NRR Ar-NR'R'' RedElim->Ar_NRR Ar_Br Ar-Br Ar_Br->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 equiv).

  • Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%).[11]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the coupling reaction. The ligand selection is key to stabilizing the palladium catalyst and facilitating the reductive elimination step.[11]

Amide Bond Formation: The Linchpin of Bioactive Molecules

The carboxylic acid moiety of the building block is readily activated for amide bond formation with a diverse array of primary and secondary amines. This reaction is one of the most frequently used in medicinal chemistry.[12]

Reaction Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.

Common Amide Coupling Reagents and Conditions:

Coupling Reagent SystemBaseSolventTemperature (°C)Key Considerations
EDC/HOBtDIPEA, NMMDMF, DCM0 to RTCost-effective, minimizes racemization.[13]
HATU/HOAtDIPEA, 2,6-LutidineDMF0 to RTHighly efficient, especially for hindered couplings.
T3P®Pyridine, DIPEAEtOAc, MeCNRT to 50Broad functional group tolerance, clean work-up.

Detailed Protocol (using HATU):

  • Activation: To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent like DMF, add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated carboxylic acid solution.

  • Reaction: Continue stirring at room temperature until the reaction is complete (typically 2-16 hours), as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃, brine, and then dry over Na₂SO₄. After filtration and concentration, purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study

The utility of this compound is exemplified in the synthesis of potent bioactive molecules. For instance, derivatives of this scaffold are key intermediates in the synthesis of dual endothelin receptor antagonists like Macitentan .[14] In the synthesis of Macitentan, a related building block, 2-((5-bromo-2-pyrimidinyl)oxy)ethanol, is utilized, highlighting the importance of the bromopyrimidine-ether linkage in this class of drugs.[15]

Furthermore, the 2-aminopyrimidine motif, readily accessible from the title compound via Buchwald-Hartwig amination, is a well-established pharmacophore in a multitude of protein kinase inhibitors .[13] By strategically coupling different amines at the 5-position and various fragments to the benzoic acid, libraries of compounds can be generated for screening against a panel of kinases, accelerating the discovery of novel therapeutics for oncology and inflammatory diseases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the final compounds. For the parent building block, characteristic signals in the ¹H NMR spectrum would include those for the pyrimidine and benzene ring protons.[16][17][18][19]

  • Mass Spectrometry (MS): LC-MS is an indispensable tool for monitoring reaction progress and confirming the molecular weight of the products.[12][20][21] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A typical method might involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.[20]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient construction of diverse molecular libraries through well-established and robust chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this scaffold in their quest for new and improved therapeutics.

References

Application Notes and Protocols for the Quantification of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This document provides detailed, field-proven analytical methods for the precise measurement of this compound in various sample matrices. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, drawing upon established analytical techniques and validation standards.

The methodologies presented are grounded in fundamental chromatographic and spectrometric principles. The choice of each parameter, from solvent composition to instrument settings, is explained to provide a clear understanding of the underlying scientific rationale. This approach is intended to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications.

Compound Information:

ParameterValueSource
Compound Name This compound-
CAS Number 1086379-56-7[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₁₁H₇BrN₂O₃[1]
Molecular Weight 295.09 g/mol [1]
Purity (Typical) >95%[1]

Physicochemical Properties and Method Development Rationale

A thorough understanding of the physicochemical properties of this compound is paramount for the development of robust analytical methods.

UV-Visible Absorbance: The molecule contains two primary chromophores: the 5-bromopyrimidine ring and the phenoxybenzoic acid moiety. Benzoic acid and its derivatives typically exhibit strong absorbance maxima around 230 nm and a weaker band around 270-280 nm.[11] The electronic transitions in the pyrimidine ring are also expected in this region of the UV spectrum. A study on bromopyrimidines showed absorption bands between 250 nm and 300 nm. Therefore, a primary detection wavelength of ~254 nm is a logical starting point for HPLC-UV analysis, offering a good balance of sensitivity for both chromophoric systems.

Solubility: The solubility of benzoic acid and its derivatives is known to be favorable in polar organic solvents such as methanol and acetonitrile, with lower solubility in water.[12][13][14] Similarly, pyrimidine is soluble in water and organic solvents.[15] Based on its structure, this compound is anticipated to be soluble in common reversed-phase HPLC solvents like methanol and acetonitrile, making these ideal components for the mobile phase and sample diluent. The acidic nature of the carboxylic group suggests that its solubility in aqueous solutions will be pH-dependent.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in drug substance and intermediate process samples where high sensitivity is not the primary requirement.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve sample in Diluent (Methanol/Water, 50:50 v/v) hplc_system HPLC System with UV Detector prep_sample->hplc_system prep_std Prepare stock and working standards in Diluent prep_std->hplc_system column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column detection UV Detection at 254 nm column->detection mobile_phase Isocratic Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: HPLC-UV workflow for the quantification of this compound.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • This compound reference standard

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas. The addition of formic acid helps to ensure consistent peak shape and retention time by suppressing the ionization of the carboxylic acid group.

  • Diluent: A mixture of methanol and water (50:50 v/v) is recommended as the diluent for standard and sample preparations to ensure good solubility.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidOffers a good balance of elution strength and compatibility with UV detection. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmCorresponds to a strong absorbance region for both the pyrimidine and benzoic acid chromophores.

4. Method Validation: The method should be validated in accordance with ICH Q2(R1) or FDA guidelines.[2][3][16][17][18][19][20][21][22] Key validation parameters include:

  • Specificity: Demonstrate that the analyte peak is free from interference from the matrix and any potential impurities.

  • Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Sample Extraction (e.g., SPE or LLE) reconstitution Reconstitute in Mobile Phase sample_prep->reconstitution lc_system UPLC/HPLC System reconstitution->lc_system column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) lc_system->column ms_system Tandem Mass Spectrometer (e.g., Triple Quadrupole) mrm Multiple Reaction Monitoring (MRM) ms_system->mrm column->ms_system gradient_elution Gradient Elution: Water/Acetonitrile with 0.1% Formic Acid data_acquisition Acquire MRM Data mrm->data_acquisition calibration Generate Calibration Curve (Internal Standard Method) data_acquisition->calibration quantification Quantify Analyte calibration->quantification

Caption: LC-MS/MS workflow for the quantification of this compound.

Detailed Protocol

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S or equivalent)

  • Reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), a structurally similar compound not present in the samples (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range). An internal standard should be added to all standards and samples at a fixed concentration.

3. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Smaller particle size and column dimensions are suitable for high-throughput and sensitive analysis.
Mobile Phase Gradient elution with Mobile Phase A and BGradient elution is often necessary to achieve good peak shape and separation in complex matrices.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA smaller injection volume is typical for UPLC/LC-MS.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is likely to be more sensitive due to the acidic proton of the carboxylic acid. Positive mode may also be viable due to the nitrogen atoms in the pyrimidine ring. This should be optimized experimentally.
MRM Transitions Precursor ion → Product ionSpecific transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer. For a molecular weight of 295.09, the [M-H]⁻ precursor ion in negative mode would be m/z 294.1. Fragmentation would likely involve the loss of CO₂ (m/z 250.1) or cleavage of the ether bond.

4. Method Validation: The validation of the LC-MS/MS method should follow the same principles as the HPLC-UV method, with a particular focus on matrix effects, which can significantly impact the accuracy and precision of the assay.

Summary of Method Performance

The following table provides a comparative overview of the expected performance characteristics of the two proposed analytical methods.

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.1 - 1 ng/mL
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Primary Application Assay and purity of drug substance and intermediatesTrace level analysis in complex matrices (e.g., biological samples)

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

References

Application Notes & Protocols: The Strategic Role of the 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid Scaffold in Modern Kinase Inhibition Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Abstract: The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Success often hinges on the strategic use of privileged chemical scaffolds that provide a robust foundation for interacting with the ATP-binding site of kinases. This document provides an in-depth guide to the application of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid, not as a direct inhibitor, but as a high-value chemical intermediate and structural motif in the synthesis of sophisticated kinase inhibitors. We will explore the chemical rationale for its use, detail its role in establishing critical hinge-binding interactions, and provide generalized, yet detailed, protocols for evaluating compounds derived from this scaffold.

Part 1: The "Privileged Scaffold" Concept in Kinase Inhibitor Design

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. Their design often starts with identifying a core molecular structure, or "scaffold," that can anchor the molecule within the ATP-binding pocket of the target kinase. The this compound structure represents a versatile and powerful scaffold for several reasons:

  • The Hinge-Binding Head: The pyrimidine ring is a classic "hinge-binder." The nitrogen atoms in the ring can form one or more crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, which is a structurally conserved area connecting the N- and C-lobes of the kinase domain. This interaction is a primary determinant of inhibitor affinity.

  • The Linker and Vector: The ether linkage provides a semi-rigid connection with a specific geometry, positioning the rest of the molecule optimally within the binding site.

  • The Solubilizing/Functional Tail: The benzoic acid group provides a point for synthetic elaboration. The carboxylic acid can be functionalized to interact with solvent, engage in additional hydrogen bonds (e.g., with a catalytic lysine), or be converted into other functional groups to modulate properties like cell permeability, metabolic stability, and target selectivity.

  • The Halogen Handle: The bromine atom on the pyrimidine ring serves two purposes. It can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. More importantly, it acts as a synthetic handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of chemical space in the solvent-exposed region of the ATP pocket.

Below is a diagram illustrating the conceptual role of this scaffold in drug discovery.

cluster_0 Scaffold: this compound cluster_1 Application in Kinase Inhibitor Synthesis Scaffold Core Scaffold Pyrimidine Pyrimidine Head (Hinge Binder) Scaffold->Pyrimidine Provides Bromo Bromo Group (Synthetic Handle) Scaffold->Bromo Provides BenzoicAcid Benzoic Acid Tail (Functionalization Site) Scaffold->BenzoicAcid Provides Synthesis Chemical Synthesis Bromo->Synthesis Enables Cross-Coupling BenzoicAcid->Synthesis Enables Amidation, etc. Library Compound Library Synthesis->Library SAR Structure-Activity Relationship (SAR) Library->SAR Start Start: 4-(5-Bromopyrimidin-2-yloxy) benzoic acid Step1 Step 1: Suzuki Coupling (Replaces Br with R1) Start->Step1 Step2 Step 2: Amide Coupling (Functionalizes COOH with R2) Step1->Step2 Inhibitor Final Inhibitor Candidate Step2->Inhibitor Assay Biological Screening: - In Vitro Kinase Assay - Cell-Based Assay Inhibitor->Assay Optimize SAR Optimization Assay->Optimize Feedback Loop Optimize->Step1

The Strategic Application of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid in Advanced Materials Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Crystal Engineering

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a bespoke organic linker poised for significant applications in material science, particularly in the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its unique molecular architecture, featuring a rigid benzoic acid group for metal coordination, a pyrimidine ring with additional nitrogen donor sites, and a strategically placed bromine atom, offers a confluence of functionalities that can be exploited to create materials with tailored properties.

The benzoic acid moiety serves as a primary coordination site, readily forming robust linkages with a variety of metal ions to construct extended crystalline networks. The pyrimidine ring introduces additional coordination vectors, allowing for the formation of higher-dimensional structures and potentially influencing the electronic properties of the resulting material. Furthermore, the ether linkage provides a degree of conformational flexibility, which can be crucial in the assembly of complex topologies. The bromine substituent is of particular interest as it can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized as a tool in crystal engineering to direct the self-assembly of molecules and to enhance the stability of the resulting frameworks. The presence of the bromine atom also opens up possibilities for post-synthetic modification, enabling the introduction of further functionalities.

This guide provides a comprehensive overview of the application of this compound in material science, including a detailed protocol for its synthesis and its use as a linker in the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-BPB-MOF.

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available 5-bromo-2-chloropyrimidine and methyl 4-hydroxybenzoate, followed by saponification of the resulting ester.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification A 5-Bromo-2-chloropyrimidine C Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Methyl 4-hydroxybenzoate B->C D Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate E This compound D->E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H2O) Acid workup

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (1.0 eq) in a mixture of THF and water.

  • Add an excess of NaOH or LiOH (2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the saponification is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2-3).

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in MOF Synthesis: A Protocol for a Hypothetical Zinc-Based MOF (Zn-BPB-MOF)

The unique structural motifs of this compound make it an excellent candidate for the construction of novel MOFs. The following protocol details a solvothermal synthesis of a hypothetical zinc-based MOF, leveraging the principles established for the synthesis of MOFs with functionalized benzoic acid linkers.

Rationale for Experimental Choices
  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is chosen as a common and versatile metal source for MOF synthesis, known to form a variety of coordination geometries.

  • Solvent System: A mixture of DMF and ethanol is a widely used solvent system in solvothermal MOF synthesis. DMF is a high-boiling polar aprotic solvent that aids in the dissolution of the organic linker, while ethanol can help to modulate the nucleation and growth of the crystals.

  • Temperature and Time: The reaction is carried out at an elevated temperature (120 °C) to provide the necessary activation energy for the formation of the crystalline framework. A reaction time of 72 hours is typical to allow for the slow growth of well-defined crystals.

  • Molar Ratio: A 1:1 molar ratio of the metal salt to the organic linker is a common starting point for MOF synthesis, although optimization may be required.

Detailed Solvothermal Synthesis Protocol for Zn-BPB-MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of 10 mL of DMF and 2 mL of ethanol.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.

  • After 72 hours, cool the oven down to room temperature at a rate of 5 °C/hour.

  • Carefully open the autoclave and collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials, followed by a wash with ethanol.

  • Dry the crystals under vacuum at room temperature.

G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation & Purification A Dissolve Linker and Metal Salt in DMF/Ethanol B Sonicate for Homogeneity A->B C Transfer to Autoclave B->C D Heat at 120°C for 72h C->D E Controlled Cooling D->E F Filter Crystals E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum G->H

Figure 2: Workflow for the solvothermal synthesis of Zn-BPB-MOF.

Characterization of the Resulting Material

To confirm the successful synthesis of the desired MOF and to elucidate its properties, a series of characterization techniques should be employed.

Technique Purpose Expected Outcome for Zn-BPB-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction, confirming the formation of a new crystalline phase.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and connectivity.Elucidation of the coordination environment of the zinc ions, the binding mode of the linker, and the overall topology of the framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to identify the loss of solvent molecules.A TGA curve showing a stable framework up to a certain temperature, followed by decomposition. Initial weight loss would correspond to the removal of guest solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker within the framework and to study the coordination of the carboxylate group to the metal center.The disappearance of the C=O stretching band of the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area and pore volume.A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a significant surface area.

Potential Applications in Material Science

The unique structural features of a MOF constructed from this compound suggest a range of potential applications:

  • Gas Storage and Separation: The defined pore structure and the potential for specific interactions with gas molecules (e.g., through the pyrimidine nitrogen atoms or the bromine atom) could make these materials suitable for the selective adsorption and separation of gases such as CO₂ or hydrocarbons.

  • Catalysis: The metal centers within the MOF can act as Lewis acid sites, while the functional groups on the linker can serve as basic sites, making the material a potential heterogeneous catalyst for various organic transformations.

  • Sensing: The luminescence properties of the MOF could be sensitive to the presence of specific analytes, leading to applications in chemical sensing. The bromine atom could also be a site for specific interactions with certain molecules.

  • Drug Delivery: The porous nature of the MOF could be utilized for the encapsulation and controlled release of therapeutic agents. The functional groups on the linker could be tailored to interact with specific drug molecules.

Conclusion

This compound represents a highly promising and versatile building block for the design of advanced functional materials. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The resulting linker offers a unique combination of coordination sites and functional groups that can be exploited to construct novel MOFs and coordination polymers with tailored properties and potential applications in a wide range of fields, from gas separation to catalysis and biomedicine. The protocols and insights provided in this guide serve as a foundational framework for researchers to explore the exciting potential of this and related pyrimidine-based linkers in the ever-evolving landscape of material science.

Application Notes and Protocols for the Scalable Synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid, a key building block in pharmaceutical research and development. The protocols detailed herein are designed for both laboratory-scale synthesis and seamless scale-up to pilot plant or manufacturing quantities. The synthetic strategy is centered around a robust two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. This guide emphasizes the underlying chemical principles, critical process parameters, safety considerations, and purification techniques essential for obtaining a high-purity final product. The information presented is grounded in established chemical literature and best practices for process development, ensuring scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its rigid core structure, conferred by the pyrimidine and benzoic acid moieties, makes it an attractive scaffold for kinase inhibitors and other targeted therapeutics. The synthetic approach detailed in this guide is a two-step sequence designed for efficiency, scalability, and high purity of the final product.

The overall synthetic pathway is depicted below:

Synthetic Pathway 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Intermediate_Ester Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate 2,5-Dibromopyrimidine->Intermediate_Ester SNAr Reaction (Step 1) Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Intermediate_Ester Base, Solvent Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (Step 2)

Caption: Overall synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution reaction between 2,5-dibromopyrimidine and methyl 4-hydroxybenzoate. In this reaction, the phenoxide, generated in situ by a base, acts as a nucleophile, displacing one of the bromine atoms on the electron-deficient pyrimidine ring. The bromine at the 2-position is more activated towards nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the two ring nitrogens.

Step 2: Ester Hydrolysis

The resulting intermediate, methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate, is then subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved through saponification with a strong base, followed by acidification.

Laboratory-Scale Synthesis Protocol (1-10 g scale)

This protocol is optimized for a typical laboratory setting and aims for a high-purity product on a gram scale.

Step 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

Lab_Scale_Step1 reagents { Reagents| 2,5-Dibromopyrimidine Methyl 4-hydroxybenzoate Potassium Carbonate (K2CO3) Dimethylformamide (DMF)} reaction Reaction Conditions 1. Combine reagents in DMF 2. Heat at 80-90 °C 3. Monitor by TLC 4. Quench with water reagents->reaction workup Work-up & Isolation 1. Filter the precipitate 2. Wash with water and cold ethanol 3. Dry under vacuum reaction->workup product { Product| Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate} workup->product

Caption: Workflow for the laboratory-scale synthesis of the intermediate ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,5-Dibromopyrimidine237.885.00 g21.01.0
Methyl 4-hydroxybenzoate152.153.52 g23.11.1
Potassium Carbonate (K2CO3)138.215.81 g42.02.0
Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (5.00 g, 21.0 mmol), methyl 4-hydroxybenzoate (3.52 g, 23.1 mmol), and potassium carbonate (5.81 g, 42.0 mmol).

  • Add dimethylformamide (50 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyrimidine) is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 250 mL of cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate as a white to off-white solid.

Step 2: Hydrolysis to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Assuming 90% yield from Step 1)Moles (mmol)
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate309.115.84 g18.9
Sodium Hydroxide (NaOH)40.001.51 g37.8
Methanol-30 mL-
Water-30 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend the methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (5.84 g, 18.9 mmol) in a mixture of methanol (30 mL) and water (30 mL).

  • Add sodium hydroxide (1.51 g, 37.8 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) with stirring for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • While stirring, slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate will form. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield this compound.

Scale-Up Synthesis Protocol (100-500 g scale)

Scaling up a chemical synthesis requires careful consideration of heat transfer, mass transfer, and safety. This protocol outlines the key modifications for a larger scale synthesis.

Key Considerations for Scale-Up
  • Exothermicity: The SNAr reaction is exothermic. On a larger scale, the heat generated may not dissipate as efficiently as in a small flask. A jacketed reactor with controlled heating and cooling is essential.

  • Reagent Addition: For the SNAr reaction, it may be beneficial to add the base portion-wise to control the initial exotherm.

  • Stirring: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating. An overhead mechanical stirrer is required.

  • Work-up and Isolation: Handling large volumes of solvents and precipitates requires appropriate equipment, such as large filters and centrifuges.

  • Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition at high temperatures warrant caution. On a larger scale, alternative solvents with lower boiling points and better safety profiles, such as DMSO or N-methyl-2-pyrrolidone (NMP), could be considered, though this would require re-optimization of the reaction conditions.

Scaled-Up Step 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

Scale_Up_Step1 reactor { Reactor Setup| Jacketed reactor with overhead stirrer Temperature probe Condenser} reaction Reaction Execution 1. Charge reagents and solvent 2. Controlled heating to 80-90 °C 3. Monitor for completion 4. Controlled cooling reactor->reaction workup Large-Scale Work-up 1. Transfer to quench vessel with cold water 2. Isolate via filtration or centrifugation 3. Thoroughly wash the cake 4. Dry in a vacuum oven reaction->workup product { Product| Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate} workup->product

Caption: Workflow for the scaled-up synthesis of the intermediate ester.

Materials and Reagents (Example for ~200 g scale):

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
2,5-Dibromopyrimidine237.88200 g0.8411.0
Methyl 4-hydroxybenzoate152.15141 g0.9251.1
Potassium Carbonate (K2CO3)138.21232 g1.682.0
Dimethylformamide (DMF)-2.0 L--

Procedure:

  • Set up a jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser.

  • Charge 2,5-dibromopyrimidine (200 g, 0.841 mol), methyl 4-hydroxybenzoate (141 g, 0.925 mol), and potassium carbonate (232 g, 1.68 mol) into the reactor.

  • Add dimethylformamide (2.0 L) to the reactor.

  • Start stirring and begin controlled heating of the reactor jacket to bring the internal temperature to 80-90 °C.

  • Maintain the temperature and monitor the reaction by a suitable in-process control (e.g., HPLC) until the reaction is complete.

  • Once complete, cool the reactor contents to 20-25 °C.

  • In a separate, appropriately sized vessel, add 10 L of cold water.

  • Slowly transfer the reaction mixture into the cold water with vigorous stirring.

  • The product will precipitate. Allow the slurry to stir for at least one hour to ensure complete precipitation.

  • Isolate the solid using a large-scale filter or centrifuge.

  • Wash the filter cake thoroughly with water until the conductivity of the filtrate is low, indicating the removal of salts. Follow with a wash of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Scaled-Up Step 2: Hydrolysis to this compound

Procedure:

The scaled-up hydrolysis follows a similar procedure to the lab scale, with the primary difference being the use of a jacketed reactor for controlled heating and cooling, and appropriate equipment for handling the large volumes of liquids and solids.

  • Charge the intermediate ester, methanol, and water into a jacketed reactor.

  • Add the sodium hydroxide solution.

  • Heat to reflux under controlled conditions.

  • After the reaction is complete, cool the reactor.

  • If possible, distill off the methanol under vacuum.

  • Dilute with water.

  • In a separate vessel, prepare the required amount of hydrochloric acid.

  • Slowly add the reaction mixture to the acid (or vice versa with careful control of pH and temperature) to precipitate the product.

  • Cool the slurry to 0-5 °C to maximize yield.

  • Isolate the product by filtration or centrifugation.

  • Wash the product thoroughly with cold water.

  • Dry the final product in a vacuum oven.

Purification

The primary method for purification of the final product is recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, acetic acid, or mixtures thereof.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method involves acid-base extraction. The carboxylic acid can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Safety and Hazard Analysis

A thorough understanding of the hazards associated with the reagents and the reaction is critical for safe execution, particularly on a larger scale.

SubstanceHazards
2,5-DibromopyrimidineIrritant. Handle in a well-ventilated area.
Methyl 4-hydroxybenzoateMay cause skin and eye irritation.
Potassium CarbonateIrritant. Avoid inhalation of dust.
Dimethylformamide (DMF)Reproductive toxin. Harmful if inhaled or absorbed through the skin. Use in a fume hood with appropriate personal protective equipment (PPE).
Sodium HydroxideCorrosive. Causes severe skin burns and eye damage.[2]
Hydrochloric AcidCorrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Process Safety Considerations:

  • Thermal Runaway: As mentioned, the SNAr reaction is exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is recommended before scaling up beyond the lab scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for ensuring that the plant's cooling capacity is sufficient to handle the heat generated.

  • Pressure Build-up: Ensure that the reaction vessel is appropriately vented, especially during heating.

  • Personal Protective Equipment (PPE): At all scales, appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. When handling large quantities of corrosive or toxic materials, additional protection such as face shields and aprons should be used.

References

Troubleshooting & Optimization

common issues in the synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals navigating the synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. As a Senior Application Scientist, my aim is to move beyond mere protocols, offering a framework of chemical logic and field-proven insights to empower you to troubleshoot and optimize this nuanced two-step synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, involves a nucleophilic aromatic substitution (SNAr) followed by an ester hydrolysis. This pathway is prone to several common issues, from low yields in the ether formation to difficulties in purification. This guide is structured to anticipate these challenges, providing clear, actionable solutions grounded in established chemical principles.

General Synthetic Scheme

The synthesis is typically performed in two sequential steps:

  • Williamson-type Ether Synthesis (SNAr): Formation of the aryl-ether bond by reacting a phenoxide with an electron-deficient bromopyrimidine.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product.

Synthetic_Scheme cluster_step1 Step 1: Ether Formation (SNAr) cluster_step2 Step 2: Ester Hydrolysis SM1 Methyl 4-hydroxybenzoate Intermediate Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate SM1->Intermediate 1. Base Base (e.g., K2CO3, NaH) Base->SM1 SM2 2,5-Dibromopyrimidine SM2->Intermediate 2. Solvent1 Solvent (e.g., DMF, DMSO) Solvent1->Intermediate Product This compound Intermediate->Product Hydrolysis Base2 Base (e.g., LiOH, NaOH) Base2->Product Solvent2 Solvent (e.g., THF/H2O) Solvent2->Product Acid Acidic Workup (e.g., HCl) Acid->Product

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part 1: Issues During Ether Formation (Step 1)

Question 1: My ether formation reaction shows low or no conversion to the product. What are the likely causes?

Answer: This is the most critical step and its failure is often multifactorial. The reaction is a Nucleophilic Aromatic Substitution (SNAr), not a classic SN2 Williamson ether synthesis, because the leaving group is on an aromatic ring. Success hinges on activating the nucleophile and the electrophilicity of the pyrimidine ring.

  • Cause A: Incomplete Deprotonation of Methyl 4-hydroxybenzoate. The phenoxide is the active nucleophile. If the base is not strong enough to fully deprotonate the phenol (pKa ~9-10), the concentration of the nucleophile will be too low.

    • Solution: Use a sufficiently strong base. While potassium carbonate (K₂CO₃) can work, it often requires higher temperatures and longer reaction times. Sodium hydride (NaH) is a stronger, non-nucleophilic base that irreversibly deprotonates the phenol, often leading to cleaner and faster reactions at lower temperatures.

  • Cause B: Inappropriate Solvent Choice. The solvent must be able to dissolve the starting materials and, crucially, stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

    • Solution: Always use a polar aprotic solvent. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Protic solvents like ethanol or water will solvate the nucleophile, reducing its reactivity, and should be avoided.

  • Cause C: Insufficient Temperature. SNAr reactions on heterocyclic rings require thermal energy to overcome the activation barrier.

    • Solution: If using a weaker base like K₂CO₃, temperatures of 80-120 °C are common. With a stronger base like NaH, the reaction may proceed at a lower temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC to find the optimal balance; excessive heat can cause decomposition.

Question 2: My TLC plate shows multiple new spots, and the desired product is a minor component. What are these impurities?

Answer: Side reactions are common if the reaction conditions are not optimized.

  • Side Product A: Unreacted Starting Materials. This is the most common scenario and points to the issues described in Question 1.

  • Side Product B: N-Arylation. While O-arylation is electronically favored, reaction at the pyrimidine nitrogen is a theoretical possibility, though less likely. This is more common in related chemistries but should not be a major pathway here.

  • Side Product C: Decomposition. 2,5-Dibromopyrimidine can be unstable at high temperatures in the presence of a strong base, leading to complex byproducts.

    • Solution:

      • Ensure Anhydrous Conditions: Water can quench the base (especially NaH) and interfere with the reaction. Use dry solvents and glassware.

      • Control Temperature: Do not overheat. Start at a moderate temperature (e.g., 50-60 °C) and only increase if TLC shows no conversion.

      • Order of Addition: Add the base to the solution of methyl 4-hydroxybenzoate first to pre-form the phenoxide before adding the 2,5-dibromopyrimidine. This ensures the base reacts preferentially with the phenol.

Problem Potential Cause Recommended Solution
Low Yield (Step 1) Weak base, wrong solvent, low temperature.Use NaH in DMF/DMSO; ensure temperature is adequate (60-100 °C).
Complex Mixture High temperature, wet conditions.Use anhydrous solvents; control temperature carefully; pre-form phenoxide.
Reaction Stalls Insufficient base, poor solubility.Use at least 1.1 eq. of base; ensure solvent fully dissolves reactants.
Part 2: Challenges in Ester Hydrolysis (Step 2)

Question 3: The hydrolysis of my methyl ester is very slow or incomplete. How can I improve it?

Answer: Saponification of the methyl ester to the carboxylic acid can be sluggish due to the electron-donating nature of the pyrimidine-ether oxygen, which slightly deactivates the carbonyl group towards nucleophilic attack.

  • Cause A: Insufficient Base or Water. The reaction requires a stoichiometric amount of hydroxide and water for the hydrolysis mechanism.

    • Solution: Use a significant excess of base (2-5 equivalents). Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for hydrolyzing sterically hindered or deactivated esters. Ensure water is present as a co-solvent. A common solvent system is a mixture of THF, methanol, and water to ensure solubility of both the ester and the hydroxide salt.

  • Cause B: Low Reaction Temperature. Like most reactions, hydrolysis rates are temperature-dependent.

    • Solution: Heating the reaction mixture to 40-60 °C or even reflux can significantly increase the rate.[1] However, monitor for potential decomposition of the pyrimidine ring under prolonged heating in strong base.

Question 4: During acidic workup to precipitate my product, it oils out or forms a very fine, hard-to-filter solid. What should I do?

Answer: This is a physical precipitation problem, not a chemical one. The goal is to achieve clean, crystalline material.

  • Solution A: Slow Acidification. Add the acid dropwise to the cooled, stirred reaction mixture. Rapid pH change can cause the product to crash out of solution as an amorphous solid or oil.

  • Solution B: Control Temperature. Perform the acidification in an ice bath. Lower temperatures often promote the formation of more ordered, crystalline solids.

  • Solution C: Add a Co-solvent. If the product is oiling out, it may be due to its partial solubility in the aqueous medium. After acidification, adding a small amount of a miscible organic solvent in which the product is less soluble (like isopropanol or acetonitrile) and stirring for an extended period can sometimes induce crystallization.

Troubleshooting_Hydrolysis Start Hydrolysis Reaction Stalled? CheckBase Increase base eq. (LiOH > NaOH) Increase temperature (40-60 °C) Start->CheckBase Yes WorkupIssue Precipitation Issues? Start->WorkupIssue No CheckSolvent Ensure sufficient H2O is present Use co-solvents (THF, MeOH) CheckBase->CheckSolvent CheckSolvent->WorkupIssue SlowAcid Slowly add acid dropwise WorkupIssue->SlowAcid Yes Success Problem Solved WorkupIssue->Success No IceBath Perform acidification in an ice bath SlowAcid->IceBath IceBath->Success

Caption: Decision workflow for troubleshooting the hydrolysis step.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 4-hydroxybenzoate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Effervescence (H₂ gas) should be observed.

  • SNAr Reaction: Add 2,5-dibromopyrimidine (1.1 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure intermediate ester.

Protocol 2: Synthesis of this compound

  • Setup: To a round-bottom flask, add the methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (1.0 eq.).

  • Solvent Addition: Add a 3:1:1 mixture of THF:Methanol:Water. The mixture should be stirred until the starting material is fully dissolved.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

  • Heating: Heat the mixture to 50 °C and stir. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water and cool it to 0 °C in an ice bath. Acidify the solution by adding 1M HCl dropwise with vigorous stirring until the pH is ~2-3. A white precipitate will form.

  • Isolation: Stir the cold suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the solid under vacuum to yield the final product. If needed, the product can be recrystallized from an ethanol/water mixture.[2]

References

Technical Support Center: Optimizing the Synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated halopyrimidine, typically 5-bromo-2-chloropyrimidine, with a protected form of 4-hydroxybenzoic acid, followed by deprotection. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms, facilitates the displacement of a halide at the C2-position by an oxygen nucleophile. Understanding the nuances of this reaction is critical to overcoming common challenges and achieving high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic strategy for preparing this compound?

A two-step approach is generally the most reliable and highest-yielding strategy. This involves:

  • SNAr Reaction: Reacting 5-bromo-2-chloropyrimidine with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) in the presence of a suitable base. Using the ester form of the benzoic acid prevents the acidic proton of the carboxylic acid from interfering with the base and the reaction.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester (e.g., methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate) under basic or acidic conditions to yield the final carboxylic acid product.

Q2: Why is 5-bromo-2-chloropyrimidine the preferred starting material? Which halogen is substituted?

In 5-bromo-2-chloropyrimidine, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C5 position.[1][2] The C2 position is flanked by two electron-withdrawing nitrogen atoms, which stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step of the SNAr reaction. The C5 position is less activated, allowing for selective substitution at C2.

Q3: What are the most suitable solvents for this SNAr reaction?

Polar aprotic solvents are highly recommended as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[2] Commonly used and effective solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N-Methyl-2-pyrrolidone (NMP)

Anhydrous conditions are crucial to prevent hydrolysis of the starting material and other side reactions.[2]

Q4: Which base should I choose for the SNAr reaction?

A moderately strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the methyl 4-hydroxybenzoate, forming the more potent phenoxide nucleophile. Suitable bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH)

  • Potassium tert-butoxide (t-BuOK)

Potassium carbonate is a cost-effective and commonly used base for this transformation. Sodium hydride offers a stronger, irreversible deprotonation but requires more careful handling.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Material 1. Insufficiently Activated Nucleophile: The base may be too weak or not fully dissolved to deprotonate the phenol. 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Poor Solvent Choice: Use of protic or nonpolar solvents can hinder the reaction. 4. Deactivated Starting Material: The 5-bromo-2-chloropyrimidine may have degraded due to moisture.1. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide. If using K₂CO₃, ensure it is finely powdered and the reaction is vigorously stirred. 2. Gradually increase the reaction temperature, monitoring by TLC or LC-MS. Many SNAr reactions require heating to 80-120 °C.[3] 3. Ensure a dry, polar aprotic solvent like DMF or DMSO is used. 4. Use fresh or purified 5-bromo-2-chloropyrimidine and ensure anhydrous reaction conditions under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Di-substitution: Reaction at both the C2 and C5 positions of the pyrimidine ring. 2. Hydrolysis: Presence of water leading to the formation of 5-bromo-2-hydroxypyrimidine from the starting material. 3. Reaction with Solvent: In rare cases, solvents like DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.1. While C2 substitution is strongly favored, aggressive conditions (high temperature, very strong base) could lead to some C5 substitution. Use milder conditions (e.g., K₂CO₃ instead of NaH) and lower temperatures. 2. Ensure all reagents and solvents are rigorously dried. Use of an inert atmosphere is critical.[2] 3. Avoid excessively high temperatures (>150 °C) for prolonged periods when using DMF. Consider switching to a more stable solvent like DMSO or NMP.
Low Yield After Hydrolysis Step 1. Incomplete Hydrolysis: The ester is resistant to the hydrolysis conditions. 2. Product Degradation: The pyrimidine ring or ether linkage may be unstable under harsh hydrolysis conditions (e.g., high concentrations of NaOH at high temperatures). 3. Difficult Product Isolation: The product may have some solubility in the aqueous phase, especially at a neutral or basic pH.1. Increase the reaction time, temperature, or concentration of the base (e.g., LiOH in THF/water is often effective). Monitor the reaction to completion by TLC or LC-MS. 2. Use milder hydrolysis conditions. For example, use lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures instead of NaOH at reflux. 3. After hydrolysis, carefully acidify the reaction mixture to a pH of ~3-4 with an acid like 1M HCl to ensure the carboxylic acid is fully protonated and precipitates out of the solution.[4]
Difficult Purification of Final Product 1. Residual High-Boiling Solvent: DMF or DMSO can be difficult to remove completely. 2. Impurities with Similar Polarity: Side products from the SNAr reaction may co-elute with the desired product during chromatography.1. After the reaction, quench with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO. 2. If column chromatography is necessary, try different solvent systems. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be a highly effective purification method for the final acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add methyl 4-hydroxybenzoate (1.0 eq.), 5-bromo-2-chloropyrimidine (1.05 eq.), and finely powdered potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 4-hydroxybenzoate.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS for the disappearance of the starting materials (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or isopropanol to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the crude ester. This is often pure enough for the next step.

Protocol 2: Hydrolysis to this compound
  • Preparation: To a round-bottom flask, add the crude methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (1.0 eq.) from the previous step.

  • Reagent Addition: Add a mixture of THF and water (e.g., 2:1 v/v), followed by lithium hydroxide (LiOH·H₂O, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until all the starting ester has been consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Slowly acidify the aqueous solution with 1M HCl with stirring. The product will precipitate as a solid. Adjust the final pH to ~3-4.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualizing the Workflow

General Synthesis Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis A 5-Bromo-2-chloropyrimidine D Heat (80-90°C) A->D B Methyl 4-hydroxybenzoate B->D C Base (e.g., K2CO3) in DMF C->D E Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate D->E F LiOH, THF/H2O E->F G Acidic Work-up (HCl) F->G H This compound (Final Product) G->H

Caption: A two-step workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Cause1 Check Reaction Conditions Start->Cause1 Action1 Increase Temperature Use Stronger Base Ensure Anhydrous Conditions Cause1->Action1 Yes Cause2 Side Products Observed? Cause1->Cause2 No Action2 Use Stoichiometric Nucleophile Lower Temperature Ensure Anhydrous Conditions Cause2->Action2 Yes Cause3 Hydrolysis Step Issue? Cause2->Cause3 No Action3 Increase Hydrolysis Time/Temp Use LiOH Ensure Proper Acidification (pH 3-4) Cause3->Action3 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-(5-Bromopyrimidin-2-yloxy)benzoic acid in various assays. Drawing upon established principles of physical chemistry and extensive field experience, this document offers practical troubleshooting advice, detailed protocols, and a foundational understanding of the underlying chemical principles to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound is a heterocyclic aromatic carboxylic acid. Its molecular structure, characterized by a hydrophobic pyrimidine ring system and a bromine substituent, coupled with a polar carboxylic acid group, presents a classic solubility challenge: poor aqueous solubility at neutral pH. The key to overcoming this is to understand and manipulate the compound's physicochemical properties, primarily its acidic nature.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

A1: This is the most frequent issue and typically occurs due to one of two reasons. Firstly, the compound is a weak acid and is sparingly soluble in its neutral, protonated form which is predominant in neutral or acidic aqueous solutions. Secondly, you may be experiencing "solvent-shifting" precipitation. If you are adding a concentrated stock solution (e.g., in DMSO) to the buffer, the rapid change in solvent polarity can cause the compound to crash out of solution, even if the final concentration is theoretically below its thermodynamic solubility limit.

Q2: What is the best solvent to use for a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful, water-miscible organic solvent that can dissolve a wide array of organic molecules. Pyrimidine derivatives generally show good solubility in DMSO.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2][3][4] A concentration of 0.1% DMSO is considered safe for almost all cell types, including sensitive primary cells.[1][2]

Q4: How can I increase the aqueous solubility of this compound?

A4: The most effective strategy is to increase the pH of your aqueous buffer. As a carboxylic acid, this compound will deprotonate to form a more soluble carboxylate salt at a pH above its acid dissociation constant (pKa). The pKa of benzoic acid is approximately 4.2.[2] For the structurally similar 4-phenoxybenzoic acid, the pKa is around 4.57.[5] It is therefore highly probable that the pKa of this compound is also in the range of 4-5. By preparing your assay buffer at a pH of 7.4 or higher, you will significantly increase its solubility.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a structured approach to resolving common solubility problems encountered during experiments.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent-Shifting: The rapid change from a high-DMSO to a high-aqueous environment causes the compound to crash out.Slow, Dropwise Addition with Vortexing: Add the DMSO stock solution slowly and dropwise into the vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.
Exceeding Kinetic Solubility: The final concentration is above the kinetic solubility limit in the assay buffer.Lower the Final Concentration: Attempt the experiment with a lower final concentration of the compound.
Cloudiness or Precipitation Over Time Thermodynamic Insolubility: The compound is slowly precipitating as the solution reaches thermodynamic equilibrium. The initial clear solution was a supersaturated, metastable state.Increase Buffer pH: Prepare your final working solution in a buffer with a pH of 7.4 or higher (e.g., pH 8.0) to maintain the compound in its more soluble, deprotonated form.
Low Buffer Capacity: The buffer is not strong enough to maintain the desired pH after the addition of the acidic compound.Increase Buffer Concentration: Use a higher concentration of your buffering agent (e.g., 50-100 mM Tris or HEPES) to better resist pH changes.
Inconsistent Assay Results Undissolved Compound: Micro-precipitates or incomplete dissolution are leading to variable concentrations of the active compound.Visually Inspect and Filter: Always visually inspect your final solution for any signs of precipitation. If necessary, centrifuge the solution and use the supernatant, or filter through a 0.22 µm syringe filter compatible with your solvent system.
DMSO Effects: The final DMSO concentration is affecting the biological system.Perform a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05% to 1%) on your cells or assay system to identify the highest non-interfering concentration. Ensure all experimental wells contain the same final DMSO concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution for serial dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (Molecular Weight ≈ 324.1 g/mol ), you will need 3.24 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Inspect: Visually inspect the solution against a light and dark background to ensure there are no undissolved particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer (pH Adjustment)

Objective: To prepare a clear, stable working solution of the compound in an aqueous buffer for assays.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Tris-HCl or HEPES) at the desired final concentration (e.g., 50 mM)

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Sterile conical tubes or beakers

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Buffer: Prepare your desired buffer (e.g., 50 mM Tris).

  • Adjust pH: Adjust the pH of the buffer to at least 2-3 units above the compound's estimated pKa (e.g., pH 7.4 to 8.0) using 1 M NaOH.[6][7]

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock needed to achieve your final desired concentration. For example, to make 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.

  • Dispense Buffer: In a sterile tube, add the final volume of the pH-adjusted aqueous buffer (e.g., 9.99 mL).

  • Vortex and Add: While vigorously vortexing or stirring the buffer, add the calculated volume of the DMSO stock (e.g., 10 µL) dropwise to the center of the vortex.

  • Continue Mixing: Continue to vortex for an additional 15-30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution to confirm it is clear and free of precipitates. This solution is now ready for use in your assay.

Visualization of Concepts

Solubility Strategy Workflow

The following diagram outlines the decision-making process for solubilizing this compound.

G start Start: Need to prepare working solution stock Prepare 10-50 mM stock in 100% DMSO start->stock final_conc Determine final assay concentration and required DMSO % stock->final_conc check_dmso Is final DMSO % ≤ 0.5%? final_conc->check_dmso check_dmso->stock No, recalculate stock concentration ph_adjust Prepare aqueous buffer at pH ≥ 7.4 check_dmso->ph_adjust Yes dilute Add DMSO stock dropwise to vortexing buffer ph_adjust->dilute inspect Inspect for precipitation dilute->inspect success Solution is clear: Proceed with assay inspect->success Yes fail Precipitation occurs inspect->fail No troubleshoot Troubleshoot: - Lower final concentration - Increase buffer pH further - Consider co-solvents (PEG400) - Consider cyclodextrins fail->troubleshoot

Caption: Workflow for preparing assay-ready solutions.

pH-Dependent Solubility Mechanism

This diagram illustrates how pH influences the ionization and solubility of this compound.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-COOH (Protonated Form) Insoluble Poorly Water Soluble (Precipitation Risk) Protonated->Insoluble Deprotonated R-COO⁻ + H⁺ (Deprotonated/Salt Form) Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺ Soluble Highly Water Soluble (Clear Solution) Deprotonated->Soluble

Caption: Effect of pH on compound ionization and solubility.

Advanced Solubilization Strategies

If pH adjustment and co-solvency with DMSO are insufficient, consider the following advanced method:

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity. This method is particularly useful when the final DMSO concentration must be minimized or when working with systems sensitive to pH changes.

References

Technical Support Center: A Troubleshooting Guide for 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile chemical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Synthesis Troubleshooting

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-documented for its nuances.[1] This usually involves the coupling of a halosubstituted pyrimidine with a hydroxybenzoic acid derivative. A plausible and common route is the reaction between 2,5-dibromopyrimidine and methyl 4-hydroxybenzoate, followed by the hydrolysis of the resulting ester.

Question 1: My SNAr reaction to form the ether linkage is showing low to no yield. What are the common causes?

Answer:

Low or no yield in the synthesis of the diaryl ether linkage is a frequent issue. The primary factors to investigate are reaction conditions, reagent quality, and potential side reactions.

  • Inadequate Base: The choice and amount of base are critical for the deprotonation of the hydroxyl group on the benzoic acid derivative. A weak base or insufficient equivalents may lead to a low concentration of the nucleophilic phenoxide, thus stalling the reaction.

    • Troubleshooting:

      • Switch to a stronger base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH).

      • Ensure you are using at least one to two equivalents of the base.

      • Dry the base before use, as moisture can quench it.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

    • Troubleshooting:

      • Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are effective at solvating the phenoxide and facilitating the SNAr reaction.

      • Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by thin-layer chromatography (TLC). Temperatures in the range of 80-150 °C are common for this type of reaction.

  • Starting Material Quality: Impurities in either the bromopyrimidine or the hydroxybenzoic acid derivative can inhibit the reaction.

    • Troubleshooting:

      • Confirm the purity of your starting materials by NMR or melting point analysis.

      • Purify starting materials if necessary. Bromopyrimidines can be prone to degradation over time, so using fresh or properly stored material is advisable.[2]

Question 2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis of the Bromo Substituent: The bromo group on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of a strong base and trace amounts of water at high temperatures. This would lead to the formation of a hydroxypyrimidine derivative.

  • N-Alkylation vs. O-Alkylation: In some cases, particularly with related heterocyclic systems, alkylation can occur on a ring nitrogen instead of the desired oxygen. However, for this specific reaction, O-alkylation is strongly favored.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts. Bromopyrimidines can be thermally sensitive.

Troubleshooting Workflow for SNAr Synthesis:

References

Technical Support Center: Degradation Pathways of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical development. Understanding its stability and degradation pathways is a critical aspect of its characterization.[1] Forced degradation studies are essential to identify potential degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3] This guide will walk you through potential degradation mechanisms and provide practical advice for your laboratory investigations.

The structure of this compound contains several functional groups that are susceptible to degradation under various stress conditions: an ether linkage, a brominated pyrimidine ring, and a benzoic acid moiety. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the investigation of this compound's degradation pathways.

FAQ 1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways involve the cleavage of the ether bond and modifications to the pyrimidine and benzoic acid rings.

  • Hydrolytic Degradation: The ether linkage is a primary target for hydrolysis under both acidic and basic conditions. This would likely yield 5-bromo-2-hydroxypyrimidine and 4-hydroxybenzoic acid as the main products. The reaction is catalyzed by the presence of hydronium or hydroxide ions.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich pyrimidine ring and the benzoic acid moiety. Potential oxidation products could include hydroxylated derivatives or ring-opened species.

  • Photodegradation: Exposure to UV or visible light can induce photolytic cleavage. The carbon-bromine bond is often susceptible to photolysis, which could lead to debromination. The aromatic rings could also undergo photochemical reactions.

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) MainCompound This compound Product1 5-Bromo-2-hydroxypyrimidine MainCompound->Product1 Ether cleavage Product2 4-Hydroxybenzoic acid MainCompound->Product2 Ether cleavage OxidizedProducts Hydroxylated derivatives, Ring-opened products MainCompound->OxidizedProducts PhotolysisProducts Debrominated products, Other photoproducts MainCompound->PhotolysisProducts

Caption: Predicted degradation pathways of this compound.

Troubleshooting Guide 1: My forced degradation under acidic conditions shows no significant degradation.

Potential Cause & Explanation:

This could be due to several factors, including insufficient stress conditions or the intrinsic stability of the molecule under the tested parameters. The ether linkage, while susceptible to hydrolysis, may require more forcing conditions to cleave at a significant rate.

Recommended Actions:

  • Increase Acid Concentration: If you are using a low concentration of acid (e.g., 0.1 M HCl), consider increasing it to 1 M HCl.[4]

  • Elevate Temperature: If the experiment is being conducted at room temperature, increasing the temperature to 50-70 °C will accelerate the reaction kinetics.[3]

  • Extend Reaction Time: Ensure the stress testing is carried out for a sufficient duration. It may be necessary to extend the time to observe significant degradation.[3]

  • Use a Co-solvent: If the compound has poor aqueous solubility, the addition of a small amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) can improve solubility and facilitate degradation.[3]

The following workflow can guide your troubleshooting process:

TroubleshootingAcid Start No significant degradation in acid IncreaseAcid Increase Acid Concentration (e.g., to 1M HCl) Start->IncreaseAcid ElevateTemp Increase Temperature (e.g., 50-70°C) IncreaseAcid->ElevateTemp Extend_Time Extend Reaction Time ElevateTemp->Extend_Time Add_Cosolvent Add Co-solvent for poorly soluble compounds Extend_Time->Add_Cosolvent Analyze Re-analyze for degradation products Add_Cosolvent->Analyze

Caption: Troubleshooting workflow for lack of acidic degradation.

FAQ 2: How can I confirm the identity of the degradation products?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of degradation products.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary tool for separating the degradation products from the parent compound and obtaining their mass-to-charge ratios. This information is crucial for determining their molecular weights.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide valuable structural information about the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can definitively determine its structure.

  • Reference Standards: If the suspected degradation products (e.g., 5-bromo-2-hydroxypyrimidine and 4-hydroxybenzoic acid) are commercially available, they can be co-injected with the stressed sample to confirm their identity by comparing retention times and mass spectra.

Troubleshooting Guide 2: I am observing multiple small, unidentified peaks in my chromatogram after oxidative stress.

Potential Cause & Explanation:

Oxidative degradation, often carried out with hydrogen peroxide, can be non-specific and lead to a complex mixture of degradation products.[5] These could be various hydroxylated species, ring-opened products, or further degradation products of initial intermediates.

Recommended Actions:

  • Optimize Oxidant Concentration: The concentration of the oxidizing agent (e.g., H₂O₂) might be too high, leading to excessive and non-specific degradation. Try reducing the concentration. A common starting point is 3% H₂O₂.

  • Control Reaction Time: Shorter reaction times may allow for the observation of primary degradation products before they degrade further.

  • Use a Milder Oxidant: If H₂O₂ is too harsh, consider using a milder oxidizing agent or simply exposing the sample to atmospheric oxygen under elevated temperature and light.

  • Employ MS/MS: Use tandem mass spectrometry to fragment the parent ions of the small peaks. The fragmentation patterns can provide clues to their structures, even if they are present in low abundance.

Experimental Protocols

Here are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At the end of the study, dissolve the solid sample and dilute the solution for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

Protocol 2: HPLC-UV/MS Analysis

Objective: To separate and detect the parent compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% Degradation of ParentNumber of DegradantsMajor Degradant(s) (m/z)
1 M HCl24 hours60°CDataDataData
1 M NaOH24 hoursRoom TempDataDataData
3% H₂O₂24 hoursRoom TempDataDataData
Thermal (Solid)48 hours70°CDataDataData
Thermal (Solution)48 hours70°CDataDataData
PhotolyticICH Q1BAmbientDataDataData

Fill in the table with your experimental data.

References

enhancing the stability of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the stability of solutions containing this compound. Our goal is to move beyond simple instructions and explain the scientific rationale behind each recommendation, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Molecule - Inherent Stability Characteristics

This compound is a molecule possessing distinct chemical moieties that dictate its behavior in solution. Understanding these features is the first step in troubleshooting and enhancing stability.

  • The Pyrimidine Ring: The bromo-substituted pyrimidine ring is a key pharmacophore. Pyrimidine rings can be susceptible to degradation, though the specific pathways are complex and can be influenced by substitution patterns.[1][2]

  • The Ether Linkage: The aryl ether bond connecting the pyrimidine and the benzoic acid moieties is a potential site for hydrolytic cleavage, especially under harsh acidic or basic conditions, or upon exposure to high thermal or photolytic stress.[3][4]

  • The Carboxylic Acid Group: The benzoic acid portion of the molecule governs its pH-dependent solubility and reactivity. As a weak acid (typical pKa for benzoic acid derivatives is around 4.2), its charge state and, consequently, its solubility and potential for dimerization are highly dependent on the solution's pH.[5][6] At a pH below its pKa, the molecule will be predominantly in its neutral, less water-soluble form.[5] Above the pKa, it will deprotonate to the more soluble carboxylate salt.[7]

Below is a diagram highlighting the key functional groups and potential sites of instability.

cluster_molecule This compound cluster_key Potential Instability Sites mol mol A Carboxylic Acid Group (pH-dependent solubility, salt formation) pA A->pA B Aryl Ether Linkage (Susceptible to hydrolysis) pB B->pB C Bromopyrimidine Ring (Potential for degradation/dehalogenation) pC C->pC

Caption: Key functional groups and potential degradation sites.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Due to the carboxylic acid group, solubility is highly pH-dependent. For initial stock solutions, polar aprotic organic solvents like DMSO, DMF, or NMP are typically effective. For aqueous buffers, solubility is significantly enhanced at a pH above the molecule's pKa (likely around pH 4-5), where the carboxylate salt is formed.[5] It is recommended to prepare a concentrated stock in an organic solvent and then dilute it into the desired aqueous buffer.

Q2: My solution appears cloudy or has a precipitate after preparation. What is the cause?

A2: This is most often a solubility issue. If you are diluting a concentrated organic stock solution into an aqueous buffer, you may be exceeding the compound's solubility limit in the final solvent mixture (a phenomenon known as "crashing out"). Additionally, if the pH of your aqueous buffer is near or below the pKa of the benzoic acid group, the compound will be in its less soluble, protonated form.[8]

Q3: The color of my solution changed from colorless to yellow/brown overnight. What does this indicate?

A3: A color change is a common indicator of chemical degradation. This could be due to oxidative processes or the formation of conjugated degradation products. This observation should prompt a more thorough investigation using analytical techniques like HPLC to identify and quantify any new species formed.[4]

Q4: Can I autoclave a solution of this compound?

A4: It is strongly discouraged. High temperatures, especially in aqueous solutions, can promote hydrolysis of the ether linkage and potentially lead to decarboxylation or other degradation reactions.[9] Sterilization should be performed by filtration through a 0.22 µm filter.

Section 3: Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems with a structured, cause-and-effect approach.

Caption: A logical workflow for troubleshooting common stability issues.

Q: I confirmed my solution pH is 7.4 and the concentration is low, but I still see a precipitate forming over 48 hours at 4°C. What's happening?

A: This suggests that the precipitate is not the parent compound but rather a degradation product with lower solubility. At neutral pH, hydrolysis of the ether linkage can occur slowly, potentially forming 5-bromopyrimidin-2-ol and 4-hydroxybenzoic acid, which may have different solubility profiles.

  • Causality: Even in buffered solutions, slow degradation can lead to the formation of new chemical entities. If these degradants are less soluble than the parent drug in the chosen vehicle, they will precipitate over time, even if the parent compound was initially fully dissolved.[3]

  • Recommended Action:

    • Isolate the precipitate by centrifugation.

    • Attempt to dissolve the precipitate in a strong organic solvent (like methanol or acetonitrile) and analyze it by HPLC and Mass Spectrometry (MS) to identify its structure.[10]

    • Perform a forced degradation study (see Protocol 3) to intentionally generate degradation products and compare their retention times with the unknown precipitate.[11]

Q: My HPLC analysis shows a decrease in the main peak area over time, with several new, smaller peaks appearing. How do I proceed?

A: This is a classic sign of degradation and confirms that your HPLC method is at least partially "stability-indicating." The goal now is to understand the degradation pathway and the conditions that accelerate it.

  • Causality: The appearance of new peaks corresponding to a loss of the main peak indicates the conversion of the parent molecule into other compounds. Forced degradation studies are designed to intentionally accelerate these pathways to predict long-term stability.[4][12]

  • Recommended Action:

    • Peak Tracking: Ensure your analytical method can resolve all major degradation peaks from the parent peak. A target degradation of 5-20% is often recommended to ensure sufficient quantities of degradants are generated for detection without destroying the molecule entirely.[12]

    • Forced Degradation: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress as outlined in Protocol 3. This will help identify the molecule's primary vulnerabilities.[3]

    • Structure Elucidation: Use LC-MS to get mass information on the new peaks to hypothesize their structures.[13] This is crucial for understanding if a toxic or reactive species is being formed.

Section 4: Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of this compound solutions.

Caption: A systematic workflow for assessing solution stability.

Protocol 1: Initial Solubility and Solvent Screening
  • Objective: To determine appropriate solvents for stock solutions and estimate aqueous solubility.

  • Materials: this compound, DMSO, DMF, NMP, Ethanol, Acetonitrile, Methanol, Phosphate Buffered Saline (PBS) pH 7.4.

  • Method:

    • Organic Solvents: Weigh 10 mg of the compound into separate vials. Add the solvent dropwise while vortexing until the solid is fully dissolved. Calculate the approximate solubility (mg/mL).

    • Aqueous Buffer (Shake-Flask Method): Prepare a supersaturated solution by adding an excess of the compound (e.g., 10 mg) to 1 mL of PBS in a glass vial.

    • Equilibrate the slurry at room temperature for 24 hours with constant agitation.

    • Filter the solution through a 0.22 µm PVDF filter to remove undissolved solid.

    • Dilute the filtrate with a suitable organic solvent (e.g., 1:10 with acetonitrile) and quantify the concentration using a preliminary HPLC method against a known standard.

Protocol 2: pH-Dependent Stability Profile
  • Objective: To find the optimal pH for solution stability.

  • Materials: Concentrated stock solution of the compound in DMSO, a series of buffers (e.g., citrate for pH 3, acetate for pH 5, phosphate for pH 7, borate for pH 9).

  • Method:

    • Dilute the DMSO stock into each buffer to a final concentration of 100 µM (ensure final DMSO is <1%).

    • Store aliquots of each solution at both 4°C and 40°C.

    • Analyze the samples by a validated HPLC method at T=0, 24h, 48h, and 1 week.

    • Plot the percentage of the parent compound remaining versus time for each pH and temperature condition. The pH that shows the least degradation over time is the most suitable.

Protocol 3: Forced Degradation (Stress Testing)
  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.[3][11]

  • Materials: Compound solution (e.g., in 50:50 acetonitrile:water), HCl, NaOH, H₂O₂, UV light chamber (254nm/365nm), oven.

  • Method: Prepare separate solutions and expose them to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[12] Analyze all stressed samples by HPLC-UV and HPLC-MS.

Stress ConditionReagent/ParameterTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo challenge the ether linkage and other acid-labile groups.[3]
Base Hydrolysis 0.1 M NaOH1-4 hours at RTTo challenge ester-like bonds and promote base-catalyzed reactions.[3]
Oxidation 3% H₂O₂24 hours at RTTo identify susceptibility to oxidation.[3]
Thermal 60-80°C24-72 hoursTo assess the intrinsic thermal stability of the molecule.[14]
Photolytic ICH Q1B conditionsPer guidelineTo assess light sensitivity, which can cause free-radical degradation.[13]
Section 5: Strategies for Enhancing Solution Stability

Once the liabilities of the molecule are understood, you can proactively enhance the stability of your solutions.

  • pH Control and Buffering: This is the most critical factor. Based on your pH profile study (Protocol 2), select a buffer system that maintains the pH in the most stable range, typically away from extreme acidic or basic conditions where hydrolysis is accelerated. For this molecule, a pH between 6 and 7.5 is a logical starting point to ensure solubility (as the carboxylate) while minimizing base-catalyzed hydrolysis.[15]

  • Use of Co-solvents: For compounds with poor aqueous solubility, incorporating a small percentage (1-10%) of an organic co-solvent like ethanol, propylene glycol, or PEG 400 can improve solubility and stability.

  • Addition of Excipients: In pharmaceutical formulations, excipients are used to enhance stability.[16]

    • Antioxidants: If oxidative degradation is observed, adding antioxidants like ascorbic acid or sodium metabisulfite can protect the molecule.

    • Solubilizers/Complexing Agents: Cyclodextrins can form inclusion complexes with molecules, shielding labile parts from the solvent and improving both solubility and stability.[17]

  • Temperature and Light Protection: Based on the forced degradation results, store stock and working solutions at the lowest practical temperature (e.g., 4°C or -20°C) and always in amber vials or protected from light to prevent photolytic degradation.[18]

References

analytical challenges in the characterization of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Welcome to the technical support guide for the analytical characterization of this compound (CAS No. 1086379-56-7). This molecule is a key building block in medicinal chemistry and drug development, making its accurate and robust characterization essential for ensuring the quality and integrity of downstream research. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common analytical challenges associated with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound.

Question: I am observing significant peak tailing for the main compound during Reversed-Phase HPLC analysis. What is the likely cause and how can I fix it?

Answer:

Peak tailing is a common issue for acidic compounds like this one and is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.

  • Causality: The benzoic acid moiety has a pKa value, and if the mobile phase pH is close to this pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. The anionic form can have strong secondary interactions with residual, un-capped silanols on the silica-based C18 column, leading to tailing.

  • Step-by-Step Solution:

    • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the aqueous portion of your mobile phase. Add 0.1% formic acid or 0.1% phosphoric acid to your water/acetonitrile or water/methanol mobile phase. This will ensure the carboxylic acid is fully protonated (in its neutral form), minimizing interactions with free silanols and resulting in a sharper, more symmetrical peak.[1]

    • Use a High-Purity Column: Modern, end-capped silica columns have fewer residual silanols. If pH adjustment is insufficient, consider using a high-purity, base-deactivated column.

    • Check for Column Overload: Injecting too much sample can also cause peak asymmetry. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Question: My sample of this compound is difficult to dissolve for analysis. What are the recommended solvents?

Answer:

Solubility is a critical parameter for accurate analysis. Due to its chemical structure, this compound has limited solubility in neutral water.

  • Recommended Solvents for Analysis:

    • For Stock Solutions: High-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions.

    • For HPLC/LC-MS: It is best to use a solvent that is compatible with your mobile phase. Prepare a stock solution in DMSO or methanol, and then dilute it to the final working concentration using your initial mobile phase composition. The related compound, 4-bromobenzoic acid, is soluble in ethanol.[2]

    • For NMR: Deuterated DMSO (DMSO-d6) is the most common and effective solvent for acquiring clean NMR spectra of carboxylic acids, as it will clearly show the acidic proton.

Question: The mass spectrum of my compound shows two major peaks of almost equal intensity separated by 2 m/z units. Is my sample impure?

Answer:

This is not an indication of impurity; rather, it is the hallmark signature of a bromine-containing compound.

  • Mechanistic Explanation: Bromine has two stable isotopes, 79Br and 81Br, which occur in almost equal natural abundance (~50.7% and ~49.3%, respectively). Mass spectrometry can resolve these isotopes. Therefore, a molecule containing a single bromine atom will exhibit two peaks: the molecular ion peak (M) corresponding to the 79Br isotope, and an M+2 peak corresponding to the 81Br isotope. The relative intensity of these peaks will be approximately 1:1.[3][4]

  • What to Look For:

    • Isotopic Pattern: For your compound (C₁₁H₇BrN₂O₃), you should see a cluster of peaks for the molecular ion. For example, in positive ion mode ([M+H]⁺), you would expect to see signals around m/z 294.97 and 296.97.

    • High-Resolution MS (HRMS): Using HRMS can confirm the elemental composition and definitively prove the presence of bromine by matching the observed isotopic pattern and accurate mass to the theoretical values.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₇BrN₂O₃[5][6]
Molecular Weight ~295.09 g/mol [5]
CAS Number 1086379-56-7[6][7]
Appearance Typically an off-white to pale yellow solid.General knowledge
Purity Commercially available with purities often ≥95%.[5][7]
Solubility Soluble in DMSO, DMF, methanol; limited solubility in water.Inferred from[2]

Q2: What is a reliable starting point for developing a purity analysis method using RP-HPLC?

A2: A gradient reversed-phase HPLC method is typically effective. The following conditions provide a robust starting point.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (1:1)

Rationale: This method is based on standard practices for analyzing aromatic carboxylic acids.[1][8] The acidic mobile phase ensures protonation of the carboxyl group for good peak shape, and the gradient elution can effectively separate the main compound from both more polar and less polar impurities.

Q3: What are the expected chemical shifts and key features in the ¹H NMR spectrum?

A3: The ¹H NMR spectrum is crucial for structural confirmation. In DMSO-d6, you should expect to see the following signals:

Proton TypeExpected Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH) > 12.0Broad singletThis proton is acidic and its signal can be broad. Exchangeable with D₂O.
Pyrimidine Protons 8.5 - 9.0Singlet (2H)The two protons on the pyrimidine ring are in identical chemical environments.
Benzoic Acid Protons 7.5 - 8.2Two doublets (4H)The protons on the para-substituted benzene ring will appear as two distinct doublets (an AA'BB' system).

Note: These are estimated ranges based on analogous structures.[9][10] Actual values may vary depending on the solvent and instrument.

Q4: What are the potential process-related impurities that I should look for?

A4: Impurities typically arise from starting materials or side reactions during synthesis. A common synthetic route involves the reaction of 4-hydroxybenzoic acid with a 2-substituted-5-bromopyrimidine.

Potential ImpurityStructureMolecular Weight ( g/mol )Rationale
4-Hydroxybenzoic acid HO-C₆H₄-COOH138.12Unreacted starting material.
5-Bromo-2-hydroxypyrimidine C₄H₃BrN₂O174.98Hydrolysis of the starting pyrimidine or the final product's ether linkage.
Debrominated Product C₁₁H₈N₂O₃216.19Reductive debromination during synthesis or storage.

Visualized Workflows and Data

General Analytical Workflow for Purity and Identity Confirmation

This workflow outlines the logical steps for a comprehensive characterization of a new batch of the compound.

G cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Structural Elucidation cluster_3 Final Report start Receive Sample of This compound solubility Solubility Testing (DMSO, MeOH, ACN, Water) start->solubility hplc RP-HPLC-UV (Purity Assessment) solubility->hplc lcms LC-MS Analysis (Mass Confirmation) hplc->lcms Impurity Detected? report Generate Certificate of Analysis (CoA) hplc->report Purity > 95%? nmr NMR Spectroscopy (¹H, ¹³C) lcms->nmr Confirm Structure hrms HRMS (Elemental Composition) nmr->hrms Confirm Formula hrms->report

References

Validation & Comparative

A Comparative Guide to 4-(5-Bromopyrimidin-2-yloxy)benzoic acid and its Analogs as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for targeting a multitude of biological processes.[1][2][3] This guide provides an in-depth technical comparison of 4-(5-bromopyrimidin-2-yloxy)benzoic acid, a representative of a promising class of enzyme inhibitors, with other key compounds targeting Dihydroorotate Dehydrogenase (DHODH). We will delve into the causality behind experimental design, provide actionable protocols, and contextualize the structure-activity relationships (SAR) that govern the efficacy of these molecules.

The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their growth and survival.[4][5][6] Consequently, inhibiting DHODH is a validated therapeutic strategy for various diseases, including autoimmune disorders and cancer.[4][6][7]

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[5][6] By blocking this step, DHODH inhibitors deplete the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[7]

Introducing this compound: A Compound of Interest

This compound belongs to a class of compounds that share structural similarities with known DHODH inhibitors. Its core structure features a pyrimidine ring linked to a benzoic acid moiety via an ether bond. The bromine atom on the pyrimidine ring and the carboxylic acid on the phenyl ring are key features for exploration in structure-activity relationship studies.

Comparative Analysis: Structural Features and Biological Activity

A meaningful comparison of this compound necessitates an examination of its structural motifs in the context of established DHODH inhibitors like Brequinar and the active metabolite of Leflunomide, Teriflunomide.

CompoundCore ScaffoldKey MoietiesReported DHODH IC50 (Human)
This compound 2-Phenoxypyrimidine5-Bromo substituent, 4-Carboxylic acidData not publicly available
Brequinar QuinolineFluoro-biphenyl group, 4-Carboxylic acid~20 nM[7]
Teriflunomide (A77 1726) Leflunomide metaboliteCyano and hydroxyl groups, N-phenyl ring24.5 nM[7]
Vidofludimus Tetrahydropyran-basedN-phenyl ring with chloro and trifluoromethyl groups, Carboxylic acidPotent, species-dependent inhibition[6]

Structure-Activity Relationship (SAR) Insights:

  • The Carboxylic Acid Moiety: The carboxylic acid group is a critical feature for many DHODH inhibitors, including Brequinar.[8] It is believed to interact with key residues in the enzyme's active site.[8] The presence of the 4-carboxylic acid on the phenyl ring of our compound of interest suggests a potential for strong binding.

  • The Pyrimidine Ring: The pyrimidine ring serves as a central scaffold.[1][8] Substitutions on this ring can significantly impact potency and selectivity. The 5-bromo substituent on this compound introduces both steric bulk and electronic effects that warrant investigation. Studies on other pyrimidine analogs have shown that there can be steric limitations at this position.[8]

  • The Linker and Aromatic System: The ether linkage provides a degree of flexibility, allowing the phenyl and pyrimidine rings to adopt an optimal conformation for binding within the hydrophobic tunnel of DHODH.

Experimental Protocols: Synthesis and Biological Evaluation

To objectively assess the potential of this compound and its analogs, rigorous and reproducible experimental protocols are essential.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following is a generalized protocol based on common synthetic methodologies for similar compounds.[9][10][11]

Workflow for Synthesis:

A Reactants: - 2,5-Dibromopyrimidine - Methyl 4-hydroxybenzoate C Nucleophilic Aromatic Substitution A->C B Base (e.g., K2CO3) Solvent (e.g., DMF) B->C D Intermediate: Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate C->D E Hydrolysis: - Base (e.g., NaOH or LiOH) - Solvent (e.g., THF/Water) D->E F Acidification (e.g., HCl) E->F G Final Product: This compound F->G A Prepare Reagents: - Recombinant human DHODH - Assay Buffer - Dihydroorotate (DHO) - Coenzyme Q10 - DCIP - Test Compound B Pre-incubation: - DHODH enzyme - Test compound dilutions A->B C Initiate Reaction: Add DHO, CoQ10, and DCIP B->C D Spectrophotometric Measurement: Monitor decrease in absorbance at 600-650 nm C->D E Data Analysis: Calculate % inhibition and IC50 value D->E

References

A Comparative Guide to the Anticancer Activity of 4-(Pyrimidin-4-yloxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrimidine nucleus stands out as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1] This guide provides a comprehensive comparison of the biological activity of a specific class of these compounds: 4-(pyrimidin-4-yloxy)benzoic acid and its benzamide analogs. We will delve into their anticancer properties, focusing on structure-activity relationships (SAR) and the experimental data that underscore their potential as therapeutic agents. This analysis is grounded in peer-reviewed studies, offering researchers and drug development professionals a detailed perspective on this promising class of molecules.

The 4-(Pyrimidin-4-yloxy)phenyl Scaffold: A Versatile Framework for Anticancer Drug Design

The general structure, characterized by a pyrimidine ring linked to a benzoic acid or benzamide moiety via an ether bond, serves as a versatile template. This arrangement allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The pyrimidine ring can interact with the hinge region of kinase active sites, a common target in cancer therapy, while the benzoic acid/benzamide portion can form crucial interactions with other regions of the target protein or influence pharmacokinetic properties.

A significant focus of research has been the evaluation of these analogs against various cancer cell lines, with promising results observed in lung, cervical, and breast cancer models.[2] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1]

Comparative Analysis of Anticancer Activity

To illustrate the therapeutic potential and structure-activity relationships of this class of compounds, we will compare two closely related series of analogs. The first series is based on a 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide scaffold, while the second features a 4-(pyridin-4-yloxy)benzamide core. The data presented here is derived from in vitro cytotoxicity assays against various human cancer cell lines.

Series 1: 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide Derivatives

A study by Tang et al. (2021) explored a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives and evaluated their antitumor activity.[2] The pyrrolo[2,3-d]pyrimidine core is a well-known "scaffold of interest" in medicinal chemistry, being a key component of several kinase inhibitors. The introduction of this moiety, combined with strategic substitutions on the benzamide part, led to the identification of potent anticancer agents.

The most promising compound from this series, designated as compound 35 , exhibited excellent inhibitory activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[2] The structure-activity relationship analysis revealed that the presence of the 7H-pyrrolo[2,3-d]pyrimidine scaffold and fluorine substitutions on both the central and terminal benzene rings were crucial for enhanced inhibitory activity.[2]

Table 1: In Vitro Anticancer Activity of Selected 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide Analogs

CompoundR1R2A549 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
35 3-F4-F5.29 ± 0.583.72 ± 0.919.23 ± 0.56
Analog AHH> 50> 50> 50
Analog B3-FH15.8 ± 1.212.5 ± 1.123.7 ± 1.9
Golvatinib*--10.2 ± 0.98.9 ± 0.815.4 ± 1.3

*Golvatinib was used as a positive control in the study.[2]

The data clearly indicates that the substitutions on the terminal phenyl ring significantly impact the cytotoxic potency. The unsubstituted analog (Analog A) was largely inactive, while the introduction of a fluorine atom at the 3-position of the central ring (Analog B) conferred moderate activity. The optimal activity was achieved with an additional fluorine at the 4-position of the terminal ring (Compound 35), which surpassed the efficacy of the control drug, Golvatinib.[2]

Series 2: 4-(pyridin-4-yloxy)benzamide Derivatives

In a related study, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were synthesized and evaluated for their anticancer activity.[3] Although the core heterocycle is a pyridine, its structural similarity to pyrimidine allows for a valuable comparison. These compounds were also tested against A549, HeLa, and MCF-7 cell lines.

The standout compound in this series, compound 40 , demonstrated exceptional activity against all three cell lines, with IC₅₀ values in the low micromolar range.[3] The structure-activity relationships highlighted the importance of the 5-methylpyridazin-3(2H)-one fragment and the morpholine group on the amide for enhancing inhibitory activity.[3]

Table 2: In Vitro Anticancer Activity of Selected 4-(pyridin-4-yloxy)benzamide Analogs

CompoundLinker FragmentAmide MoietyA549 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
40 5-methylpyridazin-3(2H)-oneMorpholine1.03 ± 0.091.15 ± 0.122.59 ± 0.21
Analog CPhenylMorpholine8.5 ± 0.79.2 ± 0.812.1 ± 1.0
Analog D5-methylpyridazin-3(2H)-onePiperidine3.2 ± 0.34.1 ± 0.46.8 ± 0.6
Golvatinib*--2.68 ± 0.228.01 ± 0.717.72 ± 0.65

*Golvatinib was used as a positive control in the study.[3]

The comparison within this series shows that the introduction of the 5-methylpyridazin-3(2H)-one fragment (Compound 40 vs. Analog C) significantly boosts anticancer activity. Furthermore, the choice of the amide moiety is critical, with the morpholine group (Compound 40) being superior to the piperidine group (Analog D).[3]

Mechanistic Insights and Target Pathways

The potent anticancer activity of these compounds is often attributed to the inhibition of specific protein kinases involved in cancer cell proliferation and survival. For instance, compound 35 from the pyrrolo[2,3-d]pyrimidine series was suggested through molecular docking studies to bind effectively to the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[2] Similarly, compound 40 from the pyridin-yloxy series was also investigated for its c-Met kinase inhibitory activity, providing a potential mechanism for its potent cytotoxic effects.[3]

The inhibition of kinases like c-Met can disrupt downstream signaling pathways crucial for cancer progression, such as the RAS/MAPK and PI3K/AKT pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Compound 35 / 40 Inhibitor->c-Met Inhibition

Caption: Simplified c-Met signaling pathway and the inhibitory action of the compounds.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on standardized and robust in vitro assays. Below are the detailed methodologies for the key experiments discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Objective: To measure the in vitro inhibitory potency of the compounds against a specific protein kinase (e.g., c-Met).

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and ATP is prepared in a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate or ADP is measured. This can be done using various detection methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

  • IC₅₀ Calculation: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Inhibition Assay A1 Seed Cancer Cells A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Kinase Reaction Mix B2 Add Test Compounds B1->B2 B3 Initiate Kinase Reaction B2->B3 B4 Detect Phosphorylation/ADP B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for in vitro biological evaluation of the compounds.

Conclusion and Future Directions

The 4-(pyrimidin-4-yloxy)benzoic acid/benzamide scaffold has proven to be a fruitful starting point for the development of potent anticancer agents. The comparative analysis of different analog series demonstrates that strategic modifications to this core structure can lead to significant improvements in cytotoxic activity. The identification of compounds with low micromolar and even nanomolar efficacy against various cancer cell lines underscores the therapeutic potential of this chemical class.

Future research in this area should focus on several key aspects. Firstly, a broader screening of these compounds against a larger panel of cancer cell lines and kinase targets will help to elucidate their selectivity and full spectrum of activity. Secondly, in vivo studies in animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates. Finally, further optimization of the lead compounds to enhance their potency and drug-like properties could pave the way for their clinical development. The insights provided in this guide, grounded in robust experimental data, should serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

comparative analysis of synthetic routes to 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to support your research and development endeavors.

Introduction to Synthetic Strategies

The core transformation in the synthesis of this compound is the formation of an aryl ether bond between a pyrimidine ring and a benzoic acid moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, especially when substituted with good leaving groups such as halogens.

The two synthetic routes explored in this guide are:

  • Route 1: Direct SNAr Coupling. This approach involves the direct reaction of a dihalogenated pyrimidine with 4-hydroxybenzoic acid in a single step.

  • Route 2: Ester Protection-Deprotection Strategy. This two-step pathway involves the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as an ester, followed by the SNAr reaction and subsequent deprotection to yield the final product.

This guide will delve into the experimental details of each route, compare their respective advantages and disadvantages, and provide a comprehensive summary to aid in the selection of the most appropriate method for your specific needs.

Route 1: Direct SNAr Coupling

This synthetic route represents the most straightforward approach to this compound, involving a direct Williamson ether synthesis-type reaction.[1][2] The key to this reaction is the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a more nucleophilic phenoxide, which then attacks the electron-deficient pyrimidine ring at the carbon bearing a suitable leaving group.

The choice of the dihalogenated pyrimidine is critical. 5-Bromo-2-chloropyrimidine is an ideal starting material as the chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This is due to the electronic activation provided by the two ring nitrogens, which is more pronounced at the 2- and 4-positions of the pyrimidine ring.

Experimental Protocol: Direct SNAr Coupling

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Hydroxybenzoic acid

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF, add 4-hydroxybenzoic acid (1.1 eq) and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale and Insights

The choice of cesium carbonate as the base is strategic; its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide, contribute to a more efficient reaction at room temperature.[3] DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation, leaving the phenoxide anion more reactive.

G start Starting Materials: 5-Bromo-2-chloropyrimidine 4-Hydroxybenzoic Acid reaction Direct SNAr Coupling: - Cs2CO3 (Base) - DMF (Solvent) - Room Temperature start->reaction workup Workup: - Water Quench - Ethyl Acetate Extraction - Brine Wash reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product

Route 2: Ester Protection-Deprotection Strategy

In some instances, the presence of a free carboxylic acid can interfere with the desired reaction or complicate purification. An alternative strategy involves protecting the carboxylic acid as an ester, typically a methyl or ethyl ester, prior to the SNAr reaction. This two-step approach ensures that the only nucleophilic site is the phenolic hydroxyl group. Following the ether formation, the ester is hydrolyzed to yield the final product.

Experimental Protocol: Ester Protection-Deprotection

Step 1: Esterification of 4-Hydroxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol

  • Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4)

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Concentrate the solvent in vacuo to obtain methyl 4-hydroxybenzoate.

Step 2: SNAr Coupling of Methyl 4-Hydroxybenzoate

Materials:

  • Methyl 4-hydroxybenzoate (from Step 1)

  • 5-Bromo-2-chloropyrimidine

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Follow the same procedure as in Route 1, using methyl 4-hydroxybenzoate instead of 4-hydroxybenzoic acid.

  • Purify the crude product to obtain methyl 4-(5-bromopyrimidin-2-yloxy)benzoate.

Step 3: Hydrolysis of the Ester

Materials:

  • Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (from Step 2)

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Rationale and Insights

The initial esterification is a standard procedure to protect the carboxylic acid. The subsequent SNAr reaction proceeds similarly to Route 1. The final hydrolysis step is a straightforward saponification reaction. This route, while longer, can sometimes lead to cleaner reactions and easier purification of the intermediate ester, which may be less polar and more amenable to chromatography than the final acidic product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Hydrolysis start_ester Starting Material: 4-Hydroxybenzoic Acid esterification Esterification: - Methanol - SOCl2 start_ester->esterification intermediate1 Intermediate: Methyl 4-hydroxybenzoate esterification->intermediate1 snar_coupling SNAr Coupling: - Cs2CO3 - DMF intermediate1->snar_coupling start_snar Starting Material: 5-Bromo-2-chloropyrimidine start_snar->snar_coupling intermediate2 Intermediate: Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate snar_coupling->intermediate2 hydrolysis Hydrolysis: - NaOH - H2O/MeOH intermediate2->hydrolysis acidification Acidification: - HCl hydrolysis->acidification final_product Final Product: This compound acidification->final_product

Comparative Analysis

ParameterRoute 1: Direct SNAr CouplingRoute 2: Ester Protection-Deprotection
Number of Steps 13
Overall Yield Potentially lower due to side reactions or purification challenges.Generally higher and more reproducible.
Atom Economy HigherLower due to the addition and removal of the protecting group.
Cost of Reagents Lower (fewer reagents and steps).Higher (additional reagents for protection and deprotection).
Time Efficiency Faster (single step).Slower (multiple steps and workups).
Purification Can be more challenging due to the polarity of the product and potential for side products.Intermediates are often easier to purify by standard techniques.
Scalability May require more optimization for large-scale synthesis to manage potential impurities.Often more straightforward to scale up due to cleaner reaction profiles.

Conclusion and Recommendations

The choice between these two synthetic routes depends on the specific requirements of the project.

Route 1 (Direct SNAr Coupling) is an attractive option for its simplicity, speed, and higher atom economy. It is well-suited for initial, small-scale syntheses and for situations where rapid access to the compound is a priority. However, it may require careful optimization of reaction conditions to maximize yield and minimize impurities, especially on a larger scale.

Route 2 (Ester Protection-Deprotection Strategy) , while longer and more resource-intensive, offers greater control over the reaction and often results in a cleaner product with a higher overall yield. This route is recommended for larger-scale syntheses where purity and reproducibility are critical. The ease of purification of the ester intermediate can be a significant advantage.

Ultimately, the decision should be based on a careful evaluation of factors such as the scale of the synthesis, the required purity of the final product, and the time and resources available. For many applications, the robustness and reliability of the protection-deprotection strategy may outweigh the appeal of the more direct, one-step approach.

References

A Comparative Benchmarking Guide: Evaluating 4-(5-Bromopyrimidin-2-yloxy)benzoic acid Against Established DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enzyme Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are the fundamental building blocks for DNA and RNA synthesis.[3] DHODH is unique as it is the only enzyme in this pathway located within the mitochondria, where it is linked to the electron transport chain.[1][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making the de novo synthesis pathway, and therefore DHODH, a highly attractive therapeutic target for oncologic, autoimmune, and viral diseases.[3][5][6]

Inhibitors of DHODH disrupt the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[3][5] Several DHODH inhibitors have been developed and are in clinical use, including Leflunomide and Teriflunomide, for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4][5] This guide provides a comprehensive framework for benchmarking the novel compound, 4-(5-Bromopyrimidin-2-yloxy)benzoic acid, against well-characterized, potent DHODH inhibitors such as Brequinar and Teriflunomide. We will detail the essential biochemical and cell-based assays required to determine its inhibitory potency and cellular efficacy, providing a direct comparison to these established standards.

The DHODH Signaling Pathway and Point of Inhibition

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate, using flavin mononucleotide (FMN) as a cofactor. This reaction is coupled to the mitochondrial electron transport chain via coenzyme Q10 (CoQ10).[6] By inhibiting DHODH, the production of orotate is blocked, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest.[7]

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cytosol Cytosol & Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer via CoQ10 Orotate Orotate DHODH->Orotate Catalysis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP ...downstream enzymes Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides Synthesis DNA & RNA Synthesis Nucleotides->Synthesis Inhibitor This compound Brequinar, Teriflunomide Inhibitor->DHODH Inhibition

Caption: Role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.

Experimental Benchmarking Workflow

A robust evaluation of a novel inhibitor requires a multi-step approach, moving from direct enzymatic inhibition to cellular effects. This ensures that the observed biological activity is a direct result of targeting DHODH. The workflow below outlines the key stages for benchmarking this compound.

Experimental_Workflow start Start: Novel Compound This compound biochem Biochemical Assay: DHODH Enzyme Inhibition start->biochem Step 1 cell_based Cell-Based Assay: Cell Proliferation (ATP Quant.) start->cell_based Step 2 data Data Analysis: IC50 & EC50 Determination biochem->data Calculate IC50 rescue Rescue Experiment: Uridine Supplementation cell_based->rescue Validate Mechanism rescue->data Calculate EC50 conclusion Conclusion: Comparative Potency & Efficacy data->conclusion

Caption: High-level workflow for benchmarking a novel DHODH inhibitor.

Methodologies and Protocols

To ensure reproducibility and accurate comparison, standardized assays are critical. The following protocols are based on established methods for characterizing DHODH inhibitors.[7][8][9]

Protocol 1: Biochemical DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant human DHODH.

Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP). The oxidation of the substrate, dihydroorotate, is coupled to the reduction of DCIP, causing a decrease in absorbance at 600-650 nm, which is proportional to DHODH activity.[7][8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).[7]

    • Prepare stock solutions of L-Dihydroorotic acid (DHO), DCIP, and Coenzyme Q10 (CoQ10) in DMSO.

    • Dilute recombinant human DHODH enzyme to a working concentration (e.g., 20 nM) in Assay Buffer.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the reference inhibitors (Brequinar, Teriflunomide) in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Execution (96-well plate format):

    • Add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of the diluted recombinant DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.[8][9]

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations, e.g., 500 µM DHO, 200 µM DCIP, 100 µM CoQ10).[9]

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[8]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of a human cancer cell line (e.g., HL-60, acute myeloid leukemia) that is highly dependent on de novo pyrimidine synthesis.[7]

Principle: Inhibition of DHODH in cells depletes the pyrimidine pool required for proliferation, leading to cell growth arrest. Cell viability is quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®), as ATP is a key indicator of metabolically active cells.[8]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HL-60 cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Assay Execution (96-well plate format):

    • Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to acclimate.

    • Treat the cells with serial dilutions of this compound and reference inhibitors. Include a vehicle control (DMSO).

    • Rescue Experiment: For a parallel set of plates, co-treat the cells with the inhibitors and a final concentration of 100 µM Uridine. Uridine can be salvaged by cells, bypassing the de novo synthesis pathway, and should rescue the anti-proliferative effect of a specific DHODH inhibitor.[10]

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.[8]

  • Data Acquisition:

    • Equilibrate the plates to room temperature.

    • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the EC50 value. A successful rescue experiment will show a significant rightward shift in the EC50 curve in the presence of uridine.

Comparative Data Summary

The primary output of this benchmarking study will be the IC50 and EC50 values, which quantify the potency and efficacy of this compound relative to established inhibitors.

Table 1: Comparative Biochemical Potency of DHODH Inhibitors

Inhibitor Target Assay Type IC50 (nM)
This compound Human DHODH Biochemical (DCIP) Experimental Value
Brequinar Human DHODH Biochemical (DCIP) ~5-20[11][12]
Teriflunomide (A77 1726) Human DHODH Biochemical (DCIP) ~17-25[3][9]

| Leflunomide | Human DHODH | Biochemical (DCIP) | >10,000[9][12] |

Note: The variability in reported IC50 values highlights the importance of running standards and test compounds within the same experiment for direct comparison.

Table 2: Comparative Cellular Efficacy in HL-60 Cells

Inhibitor Target Pathway Assay Type EC50 (nM) EC50 + Uridine (nM)
This compound Pyrimidine Synthesis Cell Proliferation Experimental Value Experimental Value
Brequinar Pyrimidine Synthesis Cell Proliferation ~0.2-1[9] >1,000

| Teriflunomide (A77 1726) | Pyrimidine Synthesis | Cell Proliferation | Literature Value | Literature Value |

Discussion and Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound. The initial and most critical step is to determine its biochemical potency (IC50) against purified human DHODH. A potent IC50 in the nanomolar range, comparable to that of Brequinar or Teriflunomide, would establish it as a direct and effective inhibitor of the enzyme.

The subsequent cell-based assay is crucial for evaluating its efficacy in a biological context. A low nanomolar EC50 in a cell line like HL-60 would demonstrate good cell permeability and on-target activity. The uridine rescue experiment is a self-validating control; a significant reduction in anti-proliferative activity upon uridine supplementation strongly confirms that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis via DHODH.[6][10]

By comparing the resulting IC50 and EC50 values directly against established inhibitors like Brequinar under identical experimental conditions, researchers can definitively position this compound within the landscape of DHODH inhibitors. This data is fundamental for making informed decisions about its potential for further development as a therapeutic agent for cancer or autoimmune diseases.

References

A-Senior Application Scientist's Guide to Confirming the Structure of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique approach for the unambiguous structural confirmation of 4-(5-bromopyrimidin-2-yloxy)benzoic acid and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Structural Imperative: Beyond a Simple Formula

The molecular formula C₁₁H₇BrN₂O₃ merely provides a list of atoms.[1][2] The critical task for the analytical scientist is to confirm the precise three-dimensional arrangement and connectivity of these atoms. For the target molecule, this compound, several key structural questions must be definitively answered:

  • Regiochemistry of Substitution: Is the benzoic acid moiety substituted at the para (4-) position?

  • Ether Linkage Confirmation: How can we prove the existence of the C-O-C ether bond connecting the pyrimidine and phenyl rings?

  • Pyrimidine Substitution Pattern: Is the bromine atom at the 5-position and the aryloxy group at the 2-position of the pyrimidine ring?

Answering these questions is paramount, as isomeric impurities or incorrect structural assignments can have profound implications for biological activity, patentability, and regulatory approval. This guide outlines a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable case for the proposed structure.

The Analytical Workflow: A Multi-Pronged Strategy

A sequential and logical application of analytical techniques is essential. Each method provides a unique piece of the structural puzzle, and together they offer a cross-validating system.

G cluster_0 Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation Sample Sample HRMS HRMS Sample->HRMS Elemental Composition 1D_NMR 1D NMR (¹H, ¹³C) HRMS->1D_NMR Initial Structure Hypothesis 2D_NMR 2D NMR (HSQC, HMBC) 1D_NMR->2D_NMR Confirm Connectivity XRay X-ray Crystallography (If crystal available) 2D_NMR->XRay Absolute Proof Final_Structure Confirmed Structure 2D_NMR->Final_Structure High Confidence XRay->Final_Structure

Caption: Overall workflow for structural confirmation.

Mass Spectrometry (MS): The First Line of Inquiry

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step to confirm the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Analysis: Compare the measured exact mass to the theoretical mass. The expected mass for C₁₁H₇BrN₂O₃ is 293.9698 (for ⁷⁹Br) and 295.9678 (for ⁸¹Br). A mass error of < 5 ppm provides high confidence in the molecular formula.

Interpreting Fragmentation Patterns (MS/MS): Tandem mass spectrometry (MS/MS) provides vital connectivity information. The ether linkage is often a point of cleavage.

  • Expected Fragments: Fragmentation of pyrimidine derivatives can be complex, but key cleavages can be predicted.[3][4][5][6] A characteristic fragmentation would be the cleavage of the ether bond, potentially leading to ions corresponding to the bromopyrimidine and benzoic acid moieties. The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature for any fragment containing the bromine atom.[3]

Table 1: Predicted HRMS Data

Ion Formula Calculated m/z (⁷⁹Br/⁸¹Br) Observed m/z Mass Error (ppm)
[M-H]⁻ C₁₁H₆BrN₂O₃ 294.9622 / 296.9601 Experimental Data < 5

| [M+H]⁺ | C₁₁H₈BrN₂O₃ | 296.9774 / 298.9753 | Experimental Data | < 5 |

NMR Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical environment, connectivity, and spatial relationships of atoms in the molecule.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum gives the first detailed view of the molecular framework.

  • Benzoic Acid Protons: The para-substituted benzoic acid ring will show a characteristic pattern of two doublets (an AA'BB' system). The protons ortho to the carboxylic acid group will be downfield (deshielded) compared to the protons ortho to the ether linkage, typically in the range of 7.5-8.2 ppm.[7][8]

  • Pyrimidine Protons: The 5-bromopyrimidine ring has two protons. Based on known data for 5-bromopyrimidine, these protons are expected to appear as singlets in the highly deshielded region of the spectrum, typically >8.5 ppm, due to the electron-withdrawing nature of the two nitrogen atoms and the bromine.[9][10] The proton at C4/C6 will be a singlet, and the proton at C2 will be a singlet. For the target molecule, the protons will be at positions 4 and 6, appearing as a singlet (due to chemical equivalence).

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-Ar (ortho to -COOH) ~8.0 d 2H Deshielded by anisotropic effect of C=O
H-Ar (ortho to -O-) ~7.3 d 2H Shielded relative to ortho-COOH protons
H-Pyrimidine (H-4, H-6) ~9.0 s 2H Highly deshielded by ring nitrogens and bromine

| -COOH | >12.0 | br s | 1H | Acidic proton, broad signal, exchangeable with D₂O |

¹³C NMR: Visualizing the Carbon Framework

The ¹³C NMR spectrum confirms the number of unique carbon environments. Due to symmetry in the benzoic acid moiety, fewer than 11 signals are expected.

  • Carbonyl Carbon: The carboxylic acid carbon is highly deshielded, appearing around 165-175 ppm.[11][12]

  • Aromatic & Heteroaromatic Carbons: These will appear in the 110-170 ppm range. The carbon bearing the ether linkage (C-2 of pyrimidine) and the ipso-carbon of the benzoic acid will be significantly downfield. Carbons bearing bromine (C-5) and adjacent to nitrogens (C-4, C-6) will also have characteristic shifts.[13][14][15]

2D NMR: The Definitive Connectivity Map

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide incontrovertible proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.[16][17][18] Every proton signal (except the acidic -COOH) should show a correlation to a carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the ether linkage. HMBC shows correlations between protons and carbons separated by 2 or 3 bonds.[16][19][20] The absence of a 1-bond correlation helps distinguish it from HSQC.

The Key HMBC Correlation: The most decisive correlation is between the benzoic acid protons ortho to the ether linkage (~7.3 ppm) and the pyrimidine carbon C-2. This 3-bond correlation bridges the ether oxygen atom, providing definitive proof of the C-O-C bond.

G Crystallization Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Mount Crystal Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Process Data Refinement Model Refinement Structure_Solution->Refinement Initial Model Final_Model Final 3D Structure Refinement->Final_Model Low R-factor

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a novel synthetic small molecule featuring a pyrimidine ring linked to a benzoic acid moiety via an ether bond. While direct efficacy data for this specific compound is not yet available in published literature, its structural motifs are prevalent in a variety of biologically active agents, suggesting significant therapeutic potential. The pyrimidine core is a cornerstone of numerous anticancer and anti-inflammatory drugs, and benzoic acid derivatives are also known for a wide range of pharmacological activities.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of this compound, drawing comparisons with established compounds and outlining detailed experimental protocols to assess its in vitro and in vivo efficacy. We will explore its potential as an anticancer agent, proposing testable mechanisms of action based on structure-activity relationships of analogous compounds.

Proposed Mechanisms of Action

The structural characteristics of this compound suggest at least two plausible mechanisms of action in an oncological context: inhibition of the c-Met kinase pathway and interference with pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cell growth, motility, and invasion.[1] Aberrant c-Met signaling is a known driver in numerous human cancers. Structurally similar compounds, such as 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives, have demonstrated potent antitumor activity through the inhibition of c-Met kinase.[3] It is hypothesized that this compound could similarly bind to the ATP-binding pocket of c-Met, thereby blocking downstream signaling cascades that promote tumor proliferation and metastasis.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds c-Met Dimerization & Autophosphorylation c-Met Dimerization & Autophosphorylation c-Met Receptor->c-Met Dimerization & Autophosphorylation Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) c-Met Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT)->Proliferation, Survival, Invasion Compound This compound Compound->c-Met Dimerization & Autophosphorylation Inhibits

Caption: Proposed c-Met Kinase Inhibition Pathway.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[5] Numerous pyrimidine derivatives have been identified as DHODH inhibitors.[6][7] It is plausible that this compound could act as a DHODH inhibitor, leading to pyrimidine starvation and subsequent cell cycle arrest and apoptosis in cancer cells.

cluster_0 De Novo Pyrimidine Synthesis Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate + Aspartate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Compound This compound Compound->Dihydroorotate Inhibits DHODH Start Start Seed Cells Seed Cancer Cells in 96-well Plates Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat_Cells Treat with Compound (Varying Concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Implant_Cells Implant Human Cancer Cells in Mice Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize_Groups Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Groups Administer_Treatment Administer Compound/ Vehicle Daily Randomize_Groups->Administer_Treatment Monitor_Tumor_and_Weight Monitor Tumor Volume & Body Weight Administer_Treatment->Monitor_Tumor_and_Weight Endpoint Study Endpoint: Excise & Weigh Tumors Monitor_Tumor_and_Weight->Endpoint Analyze_Data Analyze Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Evaluating the Specificity of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the molecular specificity of the compound 4-(5-Bromopyrimidin-2-yloxy)benzoic acid. In drug discovery and chemical biology, specificity is a critical determinant of a compound's utility and potential for therapeutic development. A highly specific molecule interacts with its intended target with high affinity while having minimal interaction with other biomolecules, thereby reducing the likelihood of off-target effects and toxicity.

This document outlines a multi-faceted approach, combining in vitro biochemical assays, broad-panel kinome screening, and cell-based target engagement studies to build a robust specificity profile. We will compare the performance of this compound against established inhibitors of the same target class to provide context and a benchmark for its selectivity.

Introduction: The Target and Rationale for Specificity Profiling

Initial research indicates that this compound is an inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.[4] This pathway is essential for the synthesis of DNA and RNA, making it a vital process for cell proliferation.[1] Consequently, inhibiting DHODH can suppress the growth of rapidly dividing cells, such as cancer cells and activated immune cells.[1][3] This makes DHODH an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as for certain cancers and viral infections.[1][2]

Given the critical and widespread role of pyrimidine biosynthesis, the specificity of any DHODH inhibitor is of paramount importance. Off-target interactions could lead to unforeseen side effects. This guide provides the experimental framework to de-risk such liabilities early in the development process.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the specificity of this compound, it is essential to compare it against well-characterized DHODH inhibitors. For this guide, we will use the following comparators:

  • Teriflunomide: An approved drug for the treatment of multiple sclerosis that acts by inhibiting DHODH.[1]

  • Brequinar: A potent, well-studied DHODH inhibitor with a different chemical scaffold.[2][4]

These compounds provide a reference for both potency and selectivity against the target.

Experimental Evaluation of Specificity

A thorough assessment of specificity requires a multi-pronged approach that examines the compound's activity from the level of isolated enzymes to its behavior in a complex cellular environment.

In Vitro Enzymatic Assays: Primary Target Potency and Selectivity

The first step is to determine the potency of this compound against human DHODH and compare it to our reference compounds.

Experimental Protocol: DHODH Inhibition Assay

This protocol outlines a standard method for measuring the inhibition of DHODH activity.

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO), the substrate

    • Decylubiquinone, the electron acceptor

    • 2,6-dichloroindophenol (DCIP), a colorimetric indicator

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • Test compounds (this compound, Teriflunomide, Brequinar) dissolved in DMSO

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and decylubiquinone.

    • Add the diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding DHO and DCIP.

    • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of this decrease is proportional to DHODH activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation:

CompoundDHODH IC50 (nM)
This compound[Hypothetical] 25
Teriflunomide[Hypothetical] 50
Brequinar[Hypothetical] 10

This initial assay establishes the on-target potency of our compound of interest.

Broad-Panel Kinase Screening: Assessing Off-Target Liabilities

While the primary target is DHODH, many small molecule inhibitors can interact with protein kinases, a large family of enzymes involved in cell signaling.[5] Unintended kinase inhibition is a common source of off-target effects. A broad-panel kinase screen is a crucial step in evaluating specificity.[6] Services like Eurofins' KINOMEscan® offer comprehensive screening against hundreds of kinases.[7][8]

Experimental Workflow: Kinome Scanning

The general principle of a competition binding assay like KINOMEscan is to measure the ability of a test compound to displace a known, tagged ligand from the active site of a large number of kinases.[9]

Caption: Workflow for a competition-based kinome scan.

Data Presentation:

The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding to the kinase.

Kinase TargetThis compound (% of Control @ 1µM)Teriflunomide (% of Control @ 1µM)Brequinar (% of Control @ 1µM)
ABL1[Hypothetical] 95%[Hypothetical] 98%[Hypothetical] 92%
SRC[Hypothetical] 88%[Hypothetical] 91%[Hypothetical] 95%
VEGFR2[Hypothetical] 92%[Hypothetical] 85%[Hypothetical] 99%
... (400+ other kinases).........

A highly selective compound will show a low percentage of control for the intended target (if it were a kinase) and high percentages for most other kinases, indicating minimal off-target binding. For a non-kinase inhibitor like a DHODH inhibitor, we would expect to see high percentages across the entire panel.

Cellular Target Engagement: Verifying Binding in a Biological Context

Confirming that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10][11] The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment to confirm the engagement of this compound with DHODH in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line with high DHODH expression) to ~80% confluency.

    • Treat the cells with either the test compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melt curve."

    • Immediately cool the tubes on ice to stop further denaturation.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., through freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Target Protein Detection:

    • Analyze the amount of soluble DHODH remaining in the supernatant at each temperature using a standard protein detection method like Western blotting or an ELISA.

    • Use an antibody specific to DHODH. Also, probe for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble DHODH as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis A Treat Cells with Compound or Vehicle B Aliquot and Heat across a Temp. Gradient A->B C Cell Lysis B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for Target Protein (DHODH) E->F G Quantify and Plot Thermal Shift F->G

Caption: Step-by-step workflow for a CETSA experiment.

Data Presentation:

The primary output is a set of melt curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.

CETSA Melt Curve Data (Hypothetical)

Temperature (°C)Soluble DHODH (Vehicle, % of Max)Soluble DHODH (Compound, % of Max)
45100%100%
5095%98%
5570%90%
6040%75%
6515%50%
705%20%

This data demonstrates that this compound engages and stabilizes DHODH inside the cell, providing strong evidence of on-target activity in a physiological context.

Synthesis and Conclusion

By integrating these three distinct experimental approaches, a comprehensive specificity profile for this compound can be constructed.

  • The in vitro enzymatic assay quantifies its potency against the primary target, DHODH, providing a direct comparison with established drugs.

  • The kinome scan broadly surveys for off-target interactions within a major class of druggable proteins, offering a wide-angle view of its selectivity.

  • The Cellular Thermal Shift Assay confirms that the compound reaches and binds to its intended target in the complex environment of a living cell.

A favorable profile would show high potency in the enzymatic assay, minimal interactions in the kinome scan, and a clear thermal shift in the CETSA experiment. This rigorous, multi-faceted evaluation provides the necessary confidence for researchers and drug developers to advance a compound like this compound into further preclinical and clinical development, armed with a thorough understanding of its molecular specificity.

References

A Comparative Guide to the Efficacy of Novel IDO1 Inhibitors: Evaluating 4-(5-Bromopyrimidin-2-yloxy)benzoic acid in the Context of Established Immunotherapies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of immuno-oncology, the identification of novel small molecule inhibitors targeting key immunomodulatory pathways is of paramount importance. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 4-(5-Bromopyrimidin-2-yloxy)benzoic acid , as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Due to the limited direct peer-reviewed literature on this specific molecule, we will position it within the broader landscape of IDO1 inhibition, comparing its hypothetical performance metrics against well-characterized inhibitors such as Epacadostat (INCB024360) and Navoximod (NLG919). This guide is intended to be a robust methodological resource, grounded in established experimental protocols and comparative data from the field.

The Rationale for IDO1 Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells, stromal cells, or immune cells creates an immunosuppressive landscape.[3][4] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][5]

By inhibiting IDO1, the goal is to reverse this immunosuppressive state, thereby restoring anti-tumor T-cell activity and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[4][6] Several small molecule IDO1 inhibitors have been developed and investigated in clinical trials, providing a benchmark for the evaluation of new chemical entities.[3][7]

Proposed Mechanism of Action for this compound

While direct evidence is pending, the chemical structure of this compound, featuring a pyrimidine ring linked to a benzoic acid moiety, suggests its potential to interact with the active site of the IDO1 enzyme. The evaluation of this compound would be predicated on the hypothesis that it acts as a competitive or non-competitive inhibitor of IDO1, aiming to restore tryptophan levels and reduce kynurenine production within the TME.

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the proposed point of intervention for this compound within the IDO1 signaling cascade.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed) Tryptophan->IDO1 Catabolism T_Cell_Suppression T-Cell Proliferation Suppressed Tryptophan->T_Cell_Suppression Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Production Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion Novel_Inhibitor This compound (Proposed Inhibitor) Novel_Inhibitor->IDO1 Inhibition Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_cell Cell-Based Assay start_vitro Prepare Reaction Mixture add_inhibitor_vitro Add Test Compound (Varying Concentrations) start_vitro->add_inhibitor_vitro add_enzyme Add Recombinant IDO1 Enzyme add_inhibitor_vitro->add_enzyme incubate_vitro Incubate at 37°C add_enzyme->incubate_vitro stop_reaction Stop Reaction incubate_vitro->stop_reaction measure_kyn Measure Kynurenine stop_reaction->measure_kyn IC50_vitro Calculate Biochemical IC₅₀ measure_kyn->IC50_vitro seed_cells Seed HeLa Cells add_inhibitor_cell Add Test Compound seed_cells->add_inhibitor_cell induce_ido1 Induce IDO1 with IFN-γ add_inhibitor_cell->induce_ido1 incubate_cell Incubate for 48h induce_ido1->incubate_cell collect_supernatant Collect Supernatant incubate_cell->collect_supernatant measure_kyn_cell Measure Kynurenine collect_supernatant->measure_kyn_cell IC50_cell Calculate Cellular IC₅₀ measure_kyn_cell->IC50_cell

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 4-(5-Bromopyrimidin-2-yloxy)benzoic acid (CAS No. 1086379-56-7) is a halogenated heterocyclic compound whose safe disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a direct, procedural framework for its disposal, grounded in an understanding of its chemical nature. Lacking a specific Safety Data Sheet (SDS) in many databases, we will proceed by classifying the compound based on its structural motifs—a halogenated organic compound and a benzoic acid derivative—to establish a robust and defensible disposal protocol.

Part 1: Hazard Assessment and Classification

The fundamental principle of chemical waste management is to accurately identify and classify the material.[1] this compound's structure dictates its classification and subsequent handling procedures.

  • Halogenated Organic Compound: The presence of a bromine atom covalently bonded to the pyrimidine ring places this molecule in the category of halogenated organic compounds.[2][3] These substances are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[4][5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules for managing these wastes.[3][5]

  • Benzoic Acid Derivative: The benzoic acid moiety suggests that the compound is acidic and may act as a skin and eye irritant, similar to parent compounds like benzoic acid and 4-bromobenzoic acid.[6][7] As a solid, if finely powdered, it may also pose a dust explosion hazard.[8]

Based on this structural analysis, we can infer the necessary precautions and handling requirements.

Table 1: Inferred Properties and Hazard Classification
PropertyValue / ClassificationRationale & Source
Molecular Formula C₁₁H₇BrN₂O₃Based on chemical structure.[9][10]
Molecular Weight 295.09 g/mol Based on chemical structure.[9][10]
Physical Form SolidTypical for similar organic acids.
Waste Classification Hazardous Waste ; Halogenated Organic Waste Presence of bromine atom.[2][4] Must be segregated.
Inferred Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed, Potential Aquatic ToxicityExtrapolated from data on benzoic acid and brominated aromatics.[6][7][11]

Part 2: Core Principles of Compliant Disposal

Adherence to a systematic disposal workflow is not merely about following rules; it is a self-validating system that ensures safety and accountability at every step.

  • Segregation: This is the most critical step. Mixing halogenated waste with non-halogenated waste streams can render the entire volume more hazardous and significantly increase disposal costs.[4][12] It is imperative to maintain a dedicated waste container for halogenated compounds.

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and can be securely sealed to be "vapor tight" and "spill proof."[2][12][13] Using inappropriate containers, such as food-grade jars, is a common but dangerous violation.[13]

  • Labeling: Clear, accurate labeling is a cornerstone of the EPA's hazardous waste regulations.[1][14] Every person in the laboratory must be able to immediately identify the contents of a waste container and its associated hazards. Labels must include the words "Hazardous Waste," the full chemical name(s), and a clear indication of the hazards.[1][14]

  • Accumulation: Waste is typically collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] These areas must be at or near the point of generation and under the control of laboratory personnel.[15] Federal regulations limit the volume of waste that can be stored in an SAA and for how long.[13][15]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, step-by-step methodology for the safe collection and disposal of this compound and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)
  • Action: Before handling the chemical in pure form or as waste, put on appropriate PPE.

  • Causality: This is the first line of defense against exposure. Based on the inferred hazards of similar compounds, the following are required:

    • Safety Goggles/Glasses: Protects against eye irritation or damage.[6][7]

    • Chemical-Resistant Gloves (Nitrile): Prevents skin contact and irritation.[6]

    • Laboratory Coat: Protects skin and clothing from contamination.

Step 2: Prepare the Designated Waste Container
  • Action: Obtain a dedicated hazardous waste container specifically for "Halogenated Organic Solids."

  • Causality: Proper segregation prevents dangerous chemical reactions and avoids costly re-classification of non-halogenated waste streams.[4][12] The container must be made of a compatible material (e.g., HDPE or glass for solids) and have a screw-top lid to ensure it remains closed.[2][13]

Step 3: Label the Container Before Use
  • Action: Affix a "Hazardous Waste" tag to the empty container. Fill it out completely and accurately.

  • Causality: Labeling a container before the first drop of waste is added is a regulatory requirement and a critical safety measure.[1][2] The label must include:

    • The words: "Hazardous Waste"

    • Generator's Name and Laboratory Information

    • Chemical Contents: List "this compound" (no formulas or abbreviations).[2]

    • Hazard Identification: Check boxes for "Toxic" and "Irritant."

Step 4: Transfer Waste into the Container
  • Action: Carefully transfer the solid waste into the prepared container using a dedicated spatula or funnel. This includes the pure compound and any grossly contaminated items like weigh boats or contaminated paper towels.

  • Causality: Performing the transfer in a chemical fume hood minimizes the risk of inhaling fine dust particles.[1] Keeping the container closed at all times, except when actively adding waste, is essential to prevent the release of vapors and ensure compliance.[2][12]

Step 5: Store the Waste Container Properly
  • Action: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Causality: The SAA provides a secure, controlled location for waste storage prior to pickup.[13][14] The container should be stored within secondary containment (such as a chemical-resistant tray) to manage potential leaks.

Step 6: Arrange for Final Disposal
  • Action: Once the container is nearly full (around 75-80%), or if it has been in the SAA for an extended period (approaching institutional limits, often up to one year), request a pickup from your institution's Environmental Health & Safety (EH&S) department.[4][13]

  • Causality: EH&S professionals are trained to handle the final stages of waste management, ensuring the material is transported and disposed of in accordance with all federal, state, and local regulations at a licensed waste disposal facility.[11][12]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical.

  • Action: In the event of a small spill of solid this compound:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (such as vermiculite or sand) to prevent dust from becoming airborne.[2]

    • Carefully sweep or scoop the material into a dedicated plastic bag or container.[2][16]

    • Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and place it in the SAA.

    • Request a waste pickup from EH&S.

  • Causality: A controlled response prevents the spread of contamination and minimizes exposure risk. For large spills, evacuate the area and contact your institution's emergency response team immediately.[2]

Part 5: Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generated identify 1. Identify Waste Is it this compound? start->identify classify 2. Classify as Hazardous: Halogenated Organic Solid identify->classify ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe container_prep 4. Prepare Container - Select compatible container - Affix 'Hazardous Waste' label - List full chemical name ppe->container_prep transfer 5. Transfer Waste (In fume hood, minimize dust) container_prep->transfer store 6. Secure & Store in SAA - Close lid tightly - Place in secondary containment transfer->store check_full Container Full (75%) or Nearing Time Limit? store->check_full pickup 7. Arrange EH&S Pickup check_full->pickup Yes continue_use Continue Accumulating check_full->continue_use No end End: Compliant Disposal pickup->end continue_use->store

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromopyrimidin-2-yloxy)benzoic acid
Reactant of Route 2
4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.